molecular formula C7H14N2 B1174627 tra-2 protein, Caenorhabditis elegans CAS No. 147478-40-8

tra-2 protein, Caenorhabditis elegans

Cat. No.: B1174627
CAS No.: 147478-40-8
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Description

Overview of C. elegans as a Model System for Developmental Biology

Caenorhabditis elegans, a non-parasitic, transparent nematode, serves as a powerful model organism in genetics and developmental biology. bosterbio.comstrategian.com Its value stems from a combination of practical and biological features, including a short life cycle of about three days, a small body size of approximately 1 mm, and the production of large numbers of offspring. bosterbio.comnih.gov These characteristics facilitate the study of genetic inheritance and developmental processes over short periods. bosterbio.com First proposed as a model by Sydney Brenner in 1963, C. elegans was the first multicellular organism to have its entire genome sequenced. wikipedia.org

A defining feature of C. elegans for developmental studies is its transparency, which allows researchers to observe cellular processes in real-time within the living animal. bosterbio.comnih.gov Furthermore, it has a largely invariant cell lineage, meaning the developmental fate of every somatic cell has been mapped from the fertilized egg to the adult worm. wikipedia.orgnih.gov The adult hermaphrodite consists of exactly 959 somatic cells, while the male has 1031. wikipedia.orgnih.gov This cellular simplicity and predictability, combined with its amenability to genetic manipulation, make C. elegans an ideal system for dissecting complex biological pathways, including the intricate process of sex determination. bosterbio.comstrategian.comnih.gov

Fundamental Principles of Sexual Dimorphism in C. elegans

C. elegans naturally exists in two sexes: a self-fertile XX hermaphrodite and an XO male. biologists.comnih.gov The hermaphrodite is essentially a female in its somatic tissues but produces a limited number of sperm during larval development before switching to oogenesis for the remainder of its adult life. biologists.comupcollege.ac.in Males, which arise spontaneously from nondisjunction of the X chromosome during hermaphrodite meiosis, are smaller than hermaphrodites and possess specialized tail structures for mating. nih.govupcollege.ac.innih.gov These extensive differences in anatomy, physiology, and behavior are all governed by a single, global regulatory pathway initiated in the early embryo. nih.gov

The primary signal for sex determination in C. elegans is the ratio of X chromosomes to the sets of autosomes (the X:A ratio). biologists.comnih.govnih.gov This chromosome-counting mechanism translates the dose of X chromosomes into a developmental decision. researchgate.net Diploid animals with two X chromosomes (XX) have an X:A ratio of 1.0 and develop as hermaphrodites, while animals with a single X chromosome (XO) have an X:A ratio of 0.5 and develop as males. upcollege.ac.innih.gov The organism can even interpret finer distinctions in this ratio, with an X:A of 0.67 (2X:3A) resulting in male development and an X:A of 0.75 (3X:4A) leading to hermaphrodite development. nih.govresearchgate.net

This ratio is interpreted through the antagonistic actions of X-linked signal elements (XSEs) and autosomal signal elements (ASEs). nih.gov XSEs are genes on the X chromosome that act in a dose-dependent manner to repress the master sex-determination switch gene, xol-1. nih.govescholarship.org Conversely, ASEs on the autosomes act to stimulate xol-1 transcription. nih.gov In XX animals, the double dose of XSEs overcomes the ASEs, leading to the repression of xol-1. upcollege.ac.in In XO animals, the single dose of XSEs is insufficient to counter the ASEs, allowing xol-1 to be active. upcollege.ac.in

GenotypeX:A RatioPhenotypic Sex
2A;1X (XO)0.5Male
3A;2X0.67Male
4A;3X0.75Hermaphrodite
2A;2X (XX)1.0Hermaphrodite
3A;3X1.0Hermaphrodite
4A;4X1.0Hermaphrodite
C. elegansnih.govresearchgate.net

The activity state of xol-1, determined by the X:A ratio, initiates a cascade of gene regulation that controls all subsequent sexual development. upcollege.ac.innih.gov This pathway largely consists of a series of negative regulators. upcollege.ac.in

Hermaphrodite (XX) Pathway : A high X:A ratio leads to low xol-1 activity. upcollege.ac.in This allows the sdc genes (sdc-1, sdc-2, and sdc-3) to be active. escholarship.org The SDC proteins act as a complex to repress the transcription of her-1, the next gene in the cascade. nih.gov With her-1 repressed, the tra-2 gene is active, which in turn promotes the activity of tra-1, the terminal transcription factor that directs female somatic development. biologists.comnih.gov

Male (XO) Pathway : A low X:A ratio results in high xol-1 activity. upcollege.ac.in XOL-1 represses the sdc genes. escholarship.org In the absence of SDC-mediated repression, the her-1 gene is transcribed and translated. upcollege.ac.in The HER-1 protein is a secreted signal that inhibits the activity of the TRA-2 protein. upcollege.ac.innih.gov This inactivation of TRA-2 prevents it from inhibiting the downstream masculinizing fem genes (fem-1, fem-2, fem-3). biologists.comnih.gov The FEM proteins then inactivate the terminal regulator TRA-1, allowing for male development. nih.gov

Positioning of TRA-2 Protein within the Sex Determination Pathway

The tra-2 gene and its protein product hold a pivotal position in the sex determination cascade, acting as a crucial switch that translates the upstream signal from her-1 into the regulation of downstream masculinizing factors. upcollege.ac.inwisc.edu

The TRA-2 protein is essential for all aspects of female development; loss-of-function mutations in tra-2 cause XX animals to develop into males, while having no effect on XO animals. biologists.comoup.com This establishes its role as a primary feminizing factor. nih.gov Molecular analysis revealed that tra-2 encodes a large integral membrane protein of 1475 amino acids, designated TRA-2A. nih.govnih.gov Its structure, featuring a signal sequence and multiple potential transmembrane domains, suggests it may function as a receptor, possibly for the secreted HER-1 protein. nih.govnih.gov This proposed interaction would provide a mechanism for the cell-nonautonomous inhibition of female development by HER-1 in XO animals, ensuring a coordinated male fate throughout the organism. nih.govcapes.gov.br

In XX animals, where HER-1 is absent, the active TRA-2A protein is thought to promote hermaphrodite development by negatively regulating the downstream FEM proteins. biologists.comnih.gov This inhibition is mediated by the intracellular domain of TRA-2A. nih.gov Unexpectedly, research has also shown that the intracellular domain of TRA-2 can directly bind to TRA-1, the terminal transcription factor of the pathway, in a manner that appears to enhance its feminizing activity. nih.govembopress.orgnih.gov This suggests a more complex regulatory role for TRA-2 than previously understood from classical genetic studies alone. nih.govembopress.org

While TRA-2 is required for female development, its activity must be precisely modulated in XX animals to achieve the hermaphrodite lifestyle—specifically, the initial production of sperm followed by a permanent switch to oogenesis. biologists.comoup.com If TRA-2 activity were constitutively high, the germline would only produce oocytes, resulting in a sterile female. wisc.eduoup.com This is demonstrated by dominant, gain-of-function tra-2 mutations that transform XX hermaphrodites into females that produce no sperm. oup.comnih.gov

This critical temporal regulation is achieved not at the level of transcription, but through translational repression of the tra-2 mRNA. nih.gov The 3' untranslated region (3' UTR) of the tra-2 transcript contains two direct repeat elements (DREs), now also known as TGEs (tra-2 and GLI elements). nih.govnih.govembopress.org These elements act to inhibit the translation of the tra-2 mRNA, likely by binding specific regulatory factors. nih.govembopress.org This translational repression temporarily lowers TRA-2 protein levels in the larval germline, allowing for a brief period of spermatogenesis. nih.gov Following this phase, the repression is relieved, TRA-2 protein levels rise, and the germline switches to and maintains oocyte production for the rest of the animal's life. biologists.comwisc.edunih.gov This mechanism ensures the self-fertility that is characteristic of the C. elegans hermaphrodite. nih.gov

Compound and Gene Name Reference

NameDescription
TRA-2 (tra-2)Transmembrane protein that promotes female development; subject of this article.
HER-1 (her-1)Secreted protein that promotes male development by inhibiting TRA-2.
XOL-1 (xol-1)Master sex-determination switch gene; active in males, repressed in hermaphrodites.
SDC proteins (sdc-1, sdc-2, sdc-3)A complex of proteins that represses her-1 in hermaphrodites and initiates dosage compensation.
FEM proteins (fem-1, fem-2, fem-3)A complex of proteins that promotes male development by inactivating TRA-1.
TRA-1 (tra-1)The terminal zinc-finger transcription factor that directly controls somatic sexual fate.
GLIHuman oncogene whose mRNA contains regulatory elements similar to those in tra-2.

Negative Regulation of Male Development and Spermatogenesis

The tra-2 gene product, TRA-2, is a cornerstone in promoting female development in Caenorhabditis elegans. Its function is primarily achieved through the active suppression of the male developmental pathway. This negative regulation occurs at two key levels: inhibiting the proteins that specify male somatic fate and controlling the timing of sperm production in hermaphrodites.

Inhibition of Male Somatic Development

In XX animals, the large integral membrane protein TRA-2A acts as a direct negative regulator of the fem genes (fem-1, fem-2, and fem-3), which are essential for male development. nih.govnih.gov Genetic and molecular studies have demonstrated that the intracellular carboxy-terminal domain of TRA-2A physically interacts with the FEM-3 protein. nih.govnih.gov This binding is a critical regulatory event; by sequestering FEM-3, TRA-2A prevents the entire FEM protein complex from executing its masculinizing function. nih.gov The activity of all three FEM proteins is required for male development, so the inhibition of one, in this case FEM-3, is sufficient to block the pathway. nih.gov

This inhibition of the FEM proteins lifts their repressive effect on the terminal regulator of the sex determination pathway, TRA-1A. nih.gov Once freed from inhibition, the TRA-1A transcription factor can actively promote female-specific gene expression, leading to the development of female somatic tissues. nih.gov Therefore, TRA-2A's negative regulation of FEM-3 is an essential upstream event that permits the downstream execution of the female developmental program. nih.govnih.gov

Interactive Data Table: Key Proteins in TRA-2 Mediated Repression of Male Development

ProteinFunction in Male RepressionInteraction Partner(s)
TRA-2A A membrane protein that directly inhibits the male-promoting FEM complex.FEM-3
FEM-3 Part of a complex (with FEM-1 and FEM-2) that promotes male development by inhibiting TRA-1A.TRA-2A
TRA-1A A transcription factor that, when active, promotes female development. It is the ultimate target of this repressive pathway.-

Regulation of Spermatogenesis in Hermaphrodites

While TRA-2 is essential for female development, its activity must be temporarily downregulated in the germline of XX hermaphrodites to allow for a brief period of spermatogenesis before the switch to oogenesis. rowan.edu This transient inactivation is achieved through translational repression of the tra-2 mRNA. proquest.com

The 3' untranslated region (3'UTR) of the tra-2 mRNA contains two specific 28-nucleotide sequences known as Direct Repeat Elements (DREs), also called TGEs (tra-2 and GLI elements). nih.govembopress.orgnih.gov These elements are crucial for repressing the translation of tra-2 mRNA. embopress.org A protein factor, LAF-1, is required for this DRE-mediated repression. nih.govnih.gov Another protein, GLD-1, has also been shown to bind to these elements and act as a translational repressor of tra-2. proquest.com Additionally, the gene fog-2 is thought to repress tra-2 to initiate spermatogenesis. rowan.edu

By temporarily inhibiting the production of the feminizing TRA-2 protein, the germline cells can enter the male fate and produce sperm. Mutations that disrupt the DREs lead to a gain-of-function phenotype where XX animals are transformed into true females that produce only oocytes, underscoring the critical importance of this negative translational control for self-fertility in hermaphrodites.

Interactive Data Table: Translational Regulation of tra-2 for Spermatogenesis

ComponentTypeFunction
tra-2 3'UTR RNA SequenceContains cis-acting elements that control translation.
DREs/TGEs cis-acting RNA elementsTwo 28-nucleotide repeats in the 3'UTR that are binding sites for repressor proteins. nih.govembopress.org
LAF-1 Protein (trans-acting factor)Required for the translational repression mediated by the DREs. nih.govnih.gov
GLD-1 Protein (trans-acting factor)Binds to the DREs and acts as a translational repressor of tra-2. proquest.com
FOG-2 Protein (trans-acting factor)Believed to repress tra-2 activity to promote the onset of spermatogenesis. rowan.edu

Compound and Gene List

Name
egl-1
fem-1
fem-2
fem-3
fog-2
GLD-1
her-1
LAF-1
mab-3
sdc genes
tra-1
TRA-1A
tra-2
TRA-2A
tra-3
xol-1

Properties

CAS No.

147478-40-8

Molecular Formula

C7H14N2

Synonyms

tra-2 protein, Caenorhabditis elegans

Origin of Product

United States

Molecular Architecture and Expression of Tra 2 Protein in Caenorhabditis Elegans

Gene Structure and Transcriptional Products of tra-2

The tra-2 gene has been extensively studied to understand its function in controlling sexual phenotype. Its organization and the variety of its transcriptional products are key to its regulatory role.

tra-2 Gene Organization and Exonic Composition

The tra-2 gene was initially identified and cloned through transposon tagging. Molecular analysis, including mapping of mutations and mutant rescue experiments, has delineated the genomic region of tra-2. The gene is characterized by a complex structure, with one of its major transcripts being composed of 23 exons. nih.gov This intricate exonic arrangement allows for the generation of multiple protein products through alternative splicing, contributing to the nuanced regulation of sex determination.

Identification of Multiple tra-2 mRNA Transcripts

The tra-2 gene produces at least three distinct mRNA transcripts. nih.gov The expression of these transcripts is sex-specific, with adult hermaphrodites having approximately 15-fold more tra-2 RNA than adult males. nih.govbiologists.com This difference in transcript abundance underscores the critical role of tra-2 in promoting female development. The major transcripts identified are of 5.0 kb, 1.9 kb, and 1.8 kb. nih.gov

The most well-characterized product of the tra-2 locus is the TRA-2A protein, which is predicted from a 4.7 kb mRNA transcript (often referred to as the 5.0 kb transcript in earlier studies). nih.govnih.gov This protein is considered the primary feminizing agent of the tra-2 gene. nih.govwisc.edu TRA-2A is a large, 1475 amino acid protein predicted to be an integral membrane protein with a secretory signal and multiple potential membrane-spanning domains. nih.govwisc.edu The feminizing activity of TRA-2A is crucial for somatic tissues, and its expression can induce female development even in XX animals that would otherwise develop as males due to loss-of-function tra-2 mutations. wisc.edu Furthermore, the intracellular domain of TRA-2A has been shown to possess feminizing activity on its own. nih.govwisc.edu This domain is thought to function by negatively regulating the downstream FEM proteins. nih.gov A direct interaction between a part of the intracellular domain of TRA-2A and the transcriptional regulator TRA-1A has also been reported, which enhances TRA-1A's feminizing activity. nih.gov

In addition to TRA-2A, other isoforms are produced. While the provided search results focus heavily on TRA-2A in C. elegans, research in other organisms, such as humans and Drosophila, has characterized a related protein, TRA2B. genecards.orgnih.govportlandpress.com In these organisms, TRA2B is a nuclear RNA-binding protein involved in the regulation of pre-mRNA splicing. nih.govportlandpress.com It contains N- and C-terminal domains rich in serine and arginine (RS domains) and a central RNA recognition motif (RRM). nih.govportlandpress.com It is important to note that the direct counterpart and specific characteristics of a "TRA-2B" isoform in C. elegans are not as clearly defined in the provided results as TRA-2A. The 1.8 kb and 1.9 kb transcripts in C. elegans represent other potential isoforms. The 1.8 kb RNA appears to be germline-specific, while the 1.9 kb RNA is present in adult males and developing hermaphrodite larvae. nih.gov

Trans-splicing Mechanisms Affecting tra-2 mRNA

A significant feature of tra-2 mRNA processing is trans-splicing. The 4.7 kb tra-2 mRNA is trans-spliced to the spliced leader 2 (SL2). nih.gov Trans-splicing is a process in which a short leader sequence from a separate RNA molecule, the spliced leader (SL) RNA, is added to the 5' end of a pre-mRNA. nih.gov In C. elegans, there are two main types of spliced leaders, SL1 and SL2. nih.gov SL2 trans-splicing is almost exclusively associated with genes located downstream in polycistronic pre-mRNAs, which are transcribed from operons. nih.gov The presence of an SL2 leader on the tra-2 mRNA indicates that it is part of an operon. nih.gov This processing mechanism is crucial for the maturation of individual mRNAs from a single polycistronic transcript. grantome.comoup.com

TranscriptSizeAssociated ProteinKey Features
tra-2A mRNA~4.7-5.0 kbTRA-2AComposed of 23 exons; trans-spliced to SL2; encodes a large membrane protein with feminizing activity. nih.govnih.gov
tra-2 mRNA1.9 kbNot specifiedFound in adult males and developing hermaphrodite larvae. nih.gov
tra-2 mRNA1.8 kbNot specifiedAppears to be germline-specific. nih.gov

Protein Domain Organization of TRA-2

The TRA-2A protein possesses a distinct domain architecture that is fundamental to its function as a regulator of sex determination. As a predicted integral membrane protein, it contains both extracellular and intracellular domains. nih.govwisc.edu A significant portion of its regulatory activity is attributed to its large intracellular C-terminal domain. nih.govnih.gov This intracellular region is believed to interact with and negatively regulate the FEM proteins, which are promoters of male development. nih.gov

Furthermore, a specific region within the intracellular domain of TRA-2A, distinct from the FEM-3 binding region, has been found to directly bind to the transcription factor TRA-1A. nih.gov This interaction is thought to enhance the feminizing activity of TRA-1A. nih.gov The protein also contains a secretory signal sequence at its N-terminus and several potential transmembrane domains that anchor it to the cell membrane. nih.gov

In contrast, the TRA2 proteins found in other species, like Drosophila and humans, are characterized by a different domain structure, typically consisting of two serine/arginine-rich (RS) domains flanking a central RNA recognition motif (RRM). nih.govportlandpress.com These domains are characteristic of proteins involved in pre-mRNA splicing. nih.govportlandpress.com While TRA-2A in C. elegans is primarily a membrane protein, the existence of these splicing-related domains in its homologs highlights the diverse evolutionary paths of this protein family.

Domain/RegionLocationPutative Function
Secretory SignalN-terminusTargets the protein for membrane insertion. nih.gov
Transmembrane DomainsSpanning the membraneAnchor the protein in the cell membrane. nih.gov
Intracellular DomainC-terminusContains regions for binding to and inhibiting FEM proteins, and for binding and activating TRA-1A. nih.govnih.govnih.gov
FEM-3 Binding RegionIntracellular DomainBinds to and inhibits the masculinizing protein FEM-3. nih.gov
TRA-1A Binding RegionIntracellular DomainBinds directly to the transcription factor TRA-1A to enhance its feminizing activity. nih.gov

Transmembrane Domains and Secretory Signals

The tra-2 gene encodes a 4.7 kb mRNA that is predicted to produce a 1475-amino acid protein known as TRA-2A. nih.govmolbiolcell.org Analysis of the protein's amino acid sequence reveals the presence of a secretory signal at its N-terminus, indicating its entry into the secretory pathway. nih.govmolbiolcell.org Furthermore, hydropathy plots predict that TRA-2A is an integral membrane protein containing several potential membrane-spanning domains. nih.govmolbiolcell.orgnih.govscispace.com This structure is fundamental to its proposed role in cell communication during sex determination. nih.gov

Extracellular Domains

As a transmembrane protein, TRA-2A possesses domains that are exposed to the extracellular space. These domains are hypothesized to function in cell-to-cell signaling, primarily by acting as a receptor for the secreted HER-1 protein. nih.gov In XO males, the HER-1 protein is thought to function as a repressive ligand that binds to and inactivates the TRA-2A receptor. nih.gov

Specific mutations, known as tra-2(eg) for "enhanced gain-of-function," have identified a major regulatory site within a predicted extracellular domain of TRA-2A. nih.gov All tested tra-2(eg) mutations involve identical missense changes in this region, named the EG site. nih.gov It is proposed that this mutation results in a TRA-2A protein that is defective in HER-1 binding, leading to constitutive activity and the transformation of XO animals into hermaphrodites. nih.gov

Intracellular Domain (ICD) and its Functional Significance

The intracellular domain (ICD) of the TRA-2A protein, which corresponds to its carboxy-terminal region, is crucial for its biological activity. nih.govmolbiolcell.org Molecular analyses of loss-of-function mutations have demonstrated the importance of this C-terminal domain for proper tra-2 function. nih.govmolbiolcell.org

A surprising discovery revealed a direct protein-protein interaction between the TRA-2A intracellular domain and the TRA-1A transcription factor. nih.govnih.govnii.ac.jp This interaction is distinct from TRA-2A's role in inhibiting the masculinizing FEM-3 protein and serves to enhance the feminizing activity of TRA-1A. nih.gov The TRA-2 ICD can be produced not only as part of the full-length TRA-2A protein but also as a soluble protein. nih.govnii.ac.jp This can occur through the translation of a specific 1.8 kb mRNA found in the hermaphrodite germ line, which produces a protein called TRA-2B (equivalent to the ICD), or through proteolytic cleavage of the full-length TRA-2A protein by the TRA-3 protease. nih.govnii.ac.jpnih.gov

Within the TRA-2 intracellular domain lies a specific 22-amino acid region known as the MX regulatory domain. nih.gov This domain is critical for the physical binding of the TRA-2 ICD to the TRA-1A transcription factor. nih.gov Mutations within this domain, known as tra-2(mx) alleles, disrupt the TRA-2/TRA-1A interaction. nih.govnii.ac.jp Genetically, these mutations have a complex phenotype; they cause a weak masculinization of somatic tissues but lead to feminization of the XX germ line. nih.govnih.gov The conservation of the MX domain and its interaction with TRA-1 in other Caenorhabditis species underscores its functional importance in sex determination. nih.gov

The intracellular domain of TRA-2A contains several PEST sequences. nih.gov PEST sequences are amino acid motifs rich in proline (P), glutamic acid (E), serine (S), and threonine (T), which often serve as signals for rapid protein degradation by targeting them for proteolysis. nih.gov The presence of these sequences is consistent with the finding that TRA-2A is a substrate for the TRA-3 calpain protease. nih.gov Co-expression of TRA-2A and TRA-3 results in the endoproteolytic cleavage of TRA-2A, generating a smaller 55-kD carboxy-terminal fragment. nih.gov This cleavage event is a key regulatory step in the sex determination pathway. nih.gov

Subcellular Localization of TRA-2 Protein

The subcellular localization of the TRA-2 protein is complex and central to its dual functions. The full-length TRA-2A protein is localized to the cell membrane, consistent with its predicted structure as an integral membrane protein. nih.govnih.govnii.ac.jp However, the intracellular domain can have a distinct localization. Tagged derivatives of the soluble TRA-2 intracellular domain (referred to as TRA-2c) have been observed to localize to the nucleus. nih.govnii.ac.jp This nuclear localization is significant as it allows the ICD to directly interact with and modulate the activity of the TRA-1A transcription factor, a mechanism reminiscent of the Notch signaling pathway. nih.govnii.ac.jp

The primary form of the protein, TRA-2A, is firmly associated with the membrane. nih.govnih.govnii.ac.jp Hydropathy analysis of the amino acid sequence was the first indicator of its nature as an integral membrane protein. nih.govmolbiolcell.orgnih.gov This membrane association is essential for its proposed function as a receptor for the extracellular HER-1 ligand. nih.govnih.gov Subsequent research has consistently treated TRA-2A as a membrane protein, whose cleavage by TRA-3 releases the intracellular domain from its membrane tether. nih.govnih.gov

Data Tables

Table 1: Key Domains and Regions of the TRA-2 Protein

Domain/Region Location Proposed Function Citations
Secretory Signal N-Terminus Directs the protein to the secretory pathway. nih.gov, molbiolcell.org
Transmembrane Domains Spanning the membrane Anchor the protein in the cell membrane. nih.gov, molbiolcell.org, nih.gov
EG Site Extracellular Domain Putative binding site for the repressive ligand HER-1. nih.gov
Intracellular Domain (ICD) C-Terminus Binds to and inhibits FEM-3; binds to and enhances TRA-1A. nih.gov, nih.gov, molbiolcell.org
MX Regulatory Domain Within the ICD Mediates the direct physical interaction with TRA-1A. nih.gov, nih.gov, nih.gov

| PEST Sequences | Within the ICD | Target the protein for proteolytic cleavage by TRA-3. | nih.gov |

Table 2: Compound Names Mentioned

Compound Name
TRA-2 protein
TRA-2A protein
TRA-2B protein
pTra2A
TRA-1A protein
HER-1 protein
FEM-3 protein

Cytoplasmic and Nuclear Presence of TRA-2 Isoforms/Fragments

The subcellular localization of the transformer-2 (TRA-2) protein in Caenorhabditis elegans is critical to its function in the sex determination pathway. Different isoforms and fragments of the TRA-2 protein exhibit distinct distributions between the cytoplasm and the nucleus, which facilitates their specific molecular interactions.

The full-length TRA-2A protein is an integral membrane protein. nih.govnih.gov As such, it is primarily located at the cell membrane, with domains extending into both the extracellular space and the cytoplasm. nih.gov The carboxy-terminal domain, which resides in the cytoplasm, is crucial for TRA-2A's function in negatively regulating the downstream masculinizing FEM proteins. nih.govnih.gov This cytoplasmic region of TRA-2A contains the binding site for FEM-3, and this interaction is fundamental to inhibiting male development in XX hermaphrodites. nih.gov

In contrast to the membrane-bound full-length protein, a soluble intracellular domain of TRA-2A, referred to as TRA-2c, has been shown to localize to the nucleus. nih.gov This fragment is thought to be produced in vivo through the proteolytic cleavage of the TRA-2A protein. nih.govnih.gov Studies using GFP-tagged derivatives of the TRA-2 intracellular domain confirmed its nuclear localization. nih.gov This finding is significant because its binding partner, the transcription factor TRA-1A, is also found predominantly in the nucleus. nih.gov The direct interaction between the nuclear TRA-2c fragment and TRA-1A is believed to enhance TRA-1A's feminizing activity, representing a distinct regulatory mechanism from the membrane-localized inhibition of FEM-3. nih.gov

The differential localization of TRA-2A and its intracellular fragment allows the protein to participate in two distinct signaling events: one at the cell membrane and another within the nucleus. The presence of TRA-2A at the plasma membrane facilitates its interaction with its repressive ligand HER-1 and its regulation of the FEM proteins. nih.gov Subsequently, the cleavage and nuclear translocation of its intracellular domain allow it to directly modulate the activity of the master transcriptional regulator of female fate, TRA-1A. nih.gov

The following tables summarize the subcellular distribution of the major TRA-2A forms.

Table 1: Localization of Full-Length TRA-2A Protein

Protein Form Primary Subcellular Location Key Features

Table 2: Localization of the TRA-2A Intracellular Domain

Protein Fragment Primary Subcellular Location Generation and Function

Compound and Gene Names Mentioned:

NameType
TRA-2 (tra-2)Protein (Gene)
TRA-2AProtein Isoform
TRA-2cProtein Fragment
FEM-3Protein
TRA-1AProtein
HER-1Protein
GFP (Green Fluorescent Protein)Protein

Functional Roles of Tra 2 Protein in Caenorhabditis Elegans Development

Regulation of Somatic Sexual Fate

The somatic tissues of C. elegans, such as the nervous system, musculature, and hypodermis, exhibit sexual dimorphism that is established during development. The TRA-2 protein is a critical determinant in this process, ensuring the proper female somatic development in XX animals while preventing male development.

Promotion of Female Somatic Development in XX Animals

In XX animals, which develop as hermaphrodites, the TRA-2 protein is essential for promoting female somatic fates. nih.govbiologists.com This is achieved through a mechanism of negative regulation. TRA-2A, the major product of the tra-2 gene, functions by inhibiting the activity of the FEM proteins (FEM-1, FEM-2, and FEM-3), which are required for male development. nih.govkobe-u.ac.jp

A key interaction occurs between the intracellular domain of TRA-2A and FEM-3. nih.govnih.gov By binding directly to FEM-3, TRA-2A prevents the FEM proteins from inactivating the terminal regulator of somatic sex determination, TRA-1. nih.govnih.gov With the FEM proteins inhibited, TRA-1 is active and directs somatic cells to adopt female fates. nih.gov This interaction underscores the importance of a protein-protein regulatory network in establishing sexual identity. Overexpression of the TRA-1A-binding region of TRA-2 has been shown to have a feminizing effect on somatic tissues, highlighting the significance of this direct interaction in enhancing TRA-1A activity. nih.gov

Mutations that lead to a loss of tra-2 function in XX animals result in a transformation towards a male somatic phenotype, demonstrating the indispensable role of TRA-2 in promoting female development. nih.govbiologists.com

Inhibition of Male Somatic Development in XO Animals

In XO animals, which develop as males, the activity of TRA-2 is normally repressed. This repression is mediated by the HER-1 protein, a secreted signaling molecule that is present in XO animals. biologists.comkobe-u.ac.jp HER-1 is thought to act as a ligand that binds to the extracellular domain of the TRA-2A receptor, thereby inactivating it. biologists.com

When TRA-2A is inactivated by HER-1, it can no longer inhibit the FEM proteins. nih.gov The active FEM protein complex then proceeds to inactivate TRA-1, allowing for the expression of male-specific genes and the development of male somatic structures. nih.gov

Evidence for this regulatory mechanism comes from dominant gain-of-function mutations in tra-2, known as tra-2(eg), which can transform XO animals into hermaphrodites. nih.govbiologists.com These mutations often occur in the predicted extracellular domain of TRA-2A, potentially disrupting the binding site for HER-1 and leading to constitutive TRA-2A activity. biologists.com This, in turn, leads to the inappropriate inhibition of the FEM proteins and subsequent activation of TRA-1, resulting in a feminized soma in XO animals. nih.govbiologists.com

GenotypeTRA-2 ActivityKey Molecular InteractionResulting Somatic Phenotype
XX (Wild-type)ActiveTRA-2 inhibits FEM proteins, allowing TRA-1 to promote female development. nih.govnih.govFemale (Hermaphrodite)
XO (Wild-type)Inactive (repressed by HER-1)HER-1 inhibits TRA-2, allowing FEM proteins to inactivate TRA-1, leading to male development. biologists.comnih.govMale
XX; tra-2 (loss-of-function)Absent/Non-functionalFEM proteins are constitutively active, inactivating TRA-1. nih.govbiologists.comMale
XO; tra-2(eg) (gain-of-function)Constitutively ActiveTRA-2 inhibits FEM proteins, despite the presence of HER-1, allowing TRA-1 to be active. nih.govbiologists.comFemale (Hermaphrodite)

Control of Germline Sex Determination

The germline of C. elegans hermaphrodites undergoes a remarkable developmental switch, first producing sperm and then transitioning to oocyte production. TRA-2 is a central figure in orchestrating this switch and maintaining oogenesis.

Orchestration of the Spermatogenesis-to-Oogenesis Switch in Hermaphrodites

The timely switch from spermatogenesis to oogenesis in the hermaphrodite germline is a classic example of developmental timing. This process relies on the precise regulation of TRA-2 activity. During the fourth larval (L4) stage, TRA-2 activity is transiently repressed to allow for a brief period of spermatogenesis. embopress.orgplos.org This repression is achieved through translational control mediated by elements in the 3' untranslated region (3'UTR) of the tra-2 mRNA. wisc.eduwisc.edunih.gov

Specifically, two 28-nucleotide direct repeat elements (DREs) in the tra-2 3'UTR are crucial for this repression. wisc.edunih.gov These elements are thought to bind a translational repressor factor, which prevents the tra-2 mRNA from being efficiently translated into protein. nih.gov Mutations within these DREs, known as tra-2(gf) (gain-of-function) alleles, disrupt this translational repression. wisc.edunih.gov As a result, TRA-2 protein levels remain high, leading to a feminized germline where oocytes are produced but no sperm, rendering the hermaphrodite sterile. wisc.edunih.gov

Following the period of spermatogenesis, TRA-2 activity is restored, which in turn inhibits the male-promoting FEM proteins and allows the germline to switch to and maintain oogenesis throughout adulthood. embopress.org

Importance for Oocyte Production

Continuous TRA-2 activity is necessary for oogenesis in the adult hermaphrodite. cdnsciencepub.com By repressing the FEM proteins, TRA-2 ensures that the germ cells commit to the oocyte fate rather than the sperm fate. wisc.edu The balance between TRA-2 and FEM-3 activity is particularly critical for this decision. embopress.orgcdnsciencepub.com Loss-of-function mutations in tra-2 lead to a masculinized germline that exclusively produces sperm, highlighting the essential role of TRA-2 in promoting and maintaining oocyte production. biologists.com

Regulation of Sperm Production Timing and Quantity

The timing and quantity of sperm production in hermaphrodites are tightly controlled to ensure self-fertility. Hermaphrodites produce a limited number of sperm (approximately 160 per gonad arm) during the L4 stage before irreversibly switching to oogenesis. embopress.org The translational repression of tra-2 via its 3'UTR is the key mechanism that initiates this brief window of spermatogenesis. wisc.eduwisc.edunih.gov

The precise level of tra-2 activity is critical, as demonstrated by various mutant phenotypes. Gain-of-function mutations that prevent tra-2 repression lead to a complete lack of sperm. wisc.edunih.gov Conversely, while complete loss of tra-2 results in continuous sperm production, more subtle alterations in its regulation can affect the number of sperm produced. The intricate regulatory network involving TRA-2 ensures that a sufficient number of sperm are produced for self-fertilization before the germline commits to producing oocytes.

Developmental StageTRA-2 Activity LevelRegulatory MechanismOutcome in Germline
L4 LarvaLow/RepressedTranslational repression via 3'UTR DREs. wisc.edunih.govSpermatogenesis
AdultHigh/ActiveRelief of translational repression.Oogenesis
tra-2(gf) MutantConstitutively HighDisrupted 3'UTR-mediated repression. wisc.edunih.govNo spermatogenesis, only oogenesis (female-sterile).
tra-2(lf) MutantAbsent/Non-functional-Continuous spermatogenesis, no oogenesis (masculinized). biologists.com

Involvement in Cellular Communication and Coordination of Cell Fates

The TRA-2 protein in Caenorhabditis elegans is a pivotal component in the machinery of cellular communication, playing an essential role in the coordination of cell fates, most notably in the context of sex determination. nih.govmolbiolcell.org Research has revealed that TRA-2 is an integral membrane protein, a characteristic that positions it perfectly to act as a receptor in cell-to-cell signaling pathways. nih.govwisc.edu This function is critical for ensuring that cells throughout the developing nematode adopt a unified sexual identity. nih.govmolbiolcell.org

The primary mechanism through which TRA-2 participates in cellular communication is by mediating the response to the male-promoting signal, HER-1. nih.govmolbiolcell.org The her-1 gene product acts in a cell-nonautonomous fashion, meaning it is secreted from certain cells and travels to influence the fate of other cells. nih.govmolbiolcell.org Hydropathy analyses of the TRA-2 protein, which is predicted to be a 1475 amino acid protein named pTra2A, suggest that it possesses a secretory signal and multiple potential membrane-spanning domains. nih.govwisc.edu This structure strongly supports the hypothesis that TRA-2 functions as a receptor for the HER-1 protein. nih.govmolbiolcell.org

In XO (male) animals, the HER-1 protein is thought to bind to and inactivate TRA-2, thereby allowing for male development to proceed. nih.govmolbiolcell.org Conversely, in XX (hermaphrodite) animals, the absence of HER-1 allows TRA-2 to be active. In its active state, the carboxy-terminal domain of TRA-2 is proposed to negatively regulate the downstream fem genes, which are promoters of male development. nih.govnih.gov This regulatory action ensures the adoption of the female fate. The interaction between the secreted HER-1 signal and the TRA-2 receptor provides a clear model for how a group of cells can be coordinated to follow a single developmental pathway. nih.govmolbiolcell.org

Further illustrating the complexity of TRA-2's role in coordinating cell fate, it has been discovered that the TRA-1 transcription factor, previously considered the terminal regulator of the sex determination pathway, directly binds to the intracellular domain of the TRA-2 membrane protein. embopress.org This surprising physical interaction is dependent on the MX regulatory domain of TRA-2. embopress.org Genetic interaction studies support the functional significance of this binding, as a reduction in the gene dose of tra-1 enhances the feminizing phenotype of certain tra-2 mutations. embopress.org This interaction is conserved in the related nematode species Caenorhabditis briggsae, underscoring its evolutionary importance in sex determination. embopress.org

The regulation of sexual fate by the HER-1 and TRA-2 signaling system may serve as a general model for understanding how groups of cells are coordinated to adopt a single, uniform cell fate during development. nih.govmolbiolcell.org

Interacting Component Role in Cellular Communication & Cell Fate Supporting Evidence
HER-1 A secreted, male-promoting signal that acts non-autonomously. It is proposed to be the ligand for the TRA-2 receptor. nih.govmolbiolcell.orgGenetic studies show her-1 acts cell-nonautonomously to regulate tra-2. nih.govmolbiolcell.org
TRA-2 (pTra2A) An integral membrane protein that is hypothesized to function as the receptor for HER-1. Its activity determines the sexual fate of the cell. nih.govnih.govwisc.eduHydropathy predictions indicate it is a membrane protein. nih.govnih.gov Molecular analysis of loss-of-function mutations supports its role in sex determination. nih.gov
fem genes Downstream targets that promote male development. They are negatively regulated by the active form of TRA-2 in XX animals. nih.govGenetic evidence places fem genes downstream of tra-2 in the sex determination pathway. nih.gov
TRA-1 A transcription factor that directly binds to the intracellular domain of TRA-2, influencing sexual fate decisions. embopress.orgPhysical and genetic interaction studies demonstrate a direct binding and functional relationship between TRA-1 and TRA-2. embopress.org

Molecular Mechanisms of Tra 2 Protein Action and Interaction

Direct Protein-Protein Interactions

The regulatory role of TRA-2 in specifying female development is primarily executed through direct physical interactions with other key proteins in the sex determination cascade. These interactions function as molecular switches that either inhibit male development or permit female development to proceed.

Interaction with HER-1 (Hermaphroditization) Protein

A critical interaction in the control of sex determination is between the TRA-2A protein and the HER-1 protein. This interaction is the principal mechanism by which male development is initiated in XO animals.

The her-1 gene encodes a small, cysteine-rich protein that is secreted from cells and functions as a male-promoting signal. pnas.orgnih.gov In XO animals, the her-1 gene is active, leading to the production and secretion of the HER-1 protein. nih.govbiologists.com This secreted protein acts non-autonomously, meaning it can influence the sexual development of distant cells, a key characteristic of a signaling ligand. biologists.com The primary function of HER-1 is to initiate the cascade of events leading to male development by inhibiting the feminizing activity of TRA-2. pnas.orgnih.govnih.gov Loss-of-function mutations in her-1 cause XO animals to develop as hermaphrodites, while gain-of-function mutations can lead to the masculinization of XX animals, underscoring its role as a potent male-promoting factor. pnas.orgnih.gov

The TRA-2A protein is a large, multipass transmembrane protein that is considered the functional receptor for the HER-1 ligand. pnas.orgnih.gov Genetic evidence strongly supports this model; tra-2 acts downstream of her-1, and its activity is inhibited by HER-1 in males. pnas.orgbiologists.com TRA-2A possesses extracellular domains that are candidates for ligand binding. nih.gov Biochemical studies have successfully demonstrated a direct interaction between HER-1 and cells engineered to express TRA-2A on their surface, providing strong evidence for a direct ligand-receptor relationship. pnas.org In XX animals, where HER-1 is absent, TRA-2A is active and promotes hermaphrodite (female) development. biologists.comnih.gov

The binding of the secreted HER-1 ligand to an extracellular domain of the TRA-2A receptor is the molecular trigger that inactivates TRA-2A's feminizing function. nih.govnih.gov This inhibitory mechanism allows the downstream male-promoting genes to become active. Research has identified specific regions on the surface of the HER-1 protein that are crucial for this interaction; mutations in these areas disrupt binding to TRA-2A-expressing cells. pnas.orgnih.gov

Conversely, a specific class of gain-of-function mutations in the tra-2 gene, known as tra-2(eg), results in an amino acid change in a predicted extracellular region of TRA-2A. nih.gov This mutation renders the TRA-2A protein constitutively active, even in the presence of HER-1, causing XO animals to develop as hermaphrodites. biologists.comnih.gov The prevailing hypothesis is that this mutation prevents or severely impairs the binding of HER-1 to TRA-2A, thus leaving the receptor permanently in its active, female-promoting state. biologists.comnih.gov This demonstrates that the direct binding of HER-1 to TRA-2A is the key step in its inactivation.

Interaction with FEM Proteins (Feminization)

In the absence of HER-1 signaling (i.e., in XX animals), active TRA-2A promotes female development by negatively regulating a group of intracellular proteins known as the FEM proteins. biologists.comnih.govnih.gov

The FEM proteins—FEM-1, FEM-2, and FEM-3—work together to promote male development. nih.gov They are thought to function as part of an intracellular complex that ultimately leads to the degradation of the master female transcription factor, TRA-1. nih.govnih.gov Evidence suggests that the FEM proteins form a CUL-2-based ubiquitin ligase complex, where FEM-1 acts as the substrate-recognition component, targeting TRA-1 for destruction. nih.gov

The feminizing activity of TRA-2A is achieved by inhibiting this male-promoting FEM complex. nih.gov Molecular studies, including yeast two-hybrid assays and in vitro binding experiments, have shown that the intracellular carboxy-terminal domain of TRA-2A interacts directly and specifically with the FEM-3 protein. nih.govnih.gov This binding is believed to sequester FEM-3, thereby preventing the entire FEM complex from carrying out its function of inhibiting TRA-1. nih.govnih.gov While a direct interaction between TRA-2A and FEM-1 or FEM-2 has not been detected, the binding to FEM-3 is sufficient to disrupt the male-promoting pathway. nih.gov This negative regulation allows TRA-1 to accumulate and direct female-specific development. nih.gov

Interactive Data Table: Key Protein Interactions of TRA-2

Interacting ProteinFunction of InteractorLocation of InteractionConsequence of Interaction for TRA-2 FunctionResulting Phenotype
HER-1 Secreted male-promoting ligand pnas.orgnih.govbiologists.comExtracellularInactivation of TRA-2A nih.govnih.govMale Development
FEM-3 Component of a male-promoting intracellular complex nih.govnih.govIntracellular (C-terminus of TRA-2A) nih.govTRA-2A inhibits the FEM complex nih.govnih.govFemale Development
Suppression of Male-Promoting Activity of FEM Proteins

Genetic analysis has established that the tra-2 gene functions as a negative regulator of the three fem genes (fem-1, fem-2, and fem-3), which are essential for male development. nih.govnih.gov The primary mechanism for this suppression is a direct protein-protein interaction. Research demonstrates that the carboxy-terminal region of the TRA-2A membrane protein specifically binds to the FEM-3 protein. nih.govnih.gov This interaction is crucial for preventing male development in XX animals. nih.gov

The significance of this direct binding is highlighted by experiments involving protein overproduction. Excess FEM-3 can overcome the natural feminizing influence of TRA-2, leading to significant masculinization of XX somatic tissues. nih.govnih.gov Conversely, overproduction of the C-terminal domain of TRA-2A, which contains the FEM-3 binding site, can suppress these masculinizing effects. nih.gov This indicates that the balance between TRA-2A and FEM-3 activities is a critical determinant of sexual fate in somatic cells. nih.govnih.gov When this balance favors FEM-3, it can act with the other FEM proteins to drive male development. nih.gov

Sequestration Models for FEM Protein Regulation

The prevailing model for how TRA-2 inhibits FEM activity is through sequestration. TRA-2A is an integral membrane protein, and by binding to FEM-3, it effectively sequesters the FEM protein complex at the cell membrane. nih.govpax-db.org This sequestration prevents the FEM proteins from translocating to the nucleus, where they would otherwise inhibit the master female-fate regulator, the TRA-1 transcription factor. By sequestering FEM proteins, TRA-2 frees TRA-1 to enter the nucleus and activate the transcription of genes that promote female development. pax-db.org

Evidence supporting this model includes the observation that a FEM-3 fragment capable of binding to TRA-2A can masculinize animals, presumably by titrating the endogenous TRA-2A and thereby releasing and activating the endogenous FEM-3 protein. nih.govnih.gov This suggests a competitive binding mechanism at the core of the sequestration model.

Interaction with TRA-1 (Transformer) Transcription Factor

While classical genetic pathways placed TRA-2 upstream of TRA-1, acting indirectly via the FEM proteins, molecular studies have uncovered a surprising and direct physical interaction between them. nih.govembopress.org This interaction adds another layer of regulation to the control of sexual fate.

Direct Binding of TRA-1 to the Intracellular Domain of TRA-2

The TRA-1 transcription factor directly binds to the intracellular domain of the TRA-2 membrane protein. nih.govembopress.orgnih.gov This was an unexpected finding, as genetic models had not predicted a need for such an interaction, suggesting that TRA-2's role was confined to inhibiting the FEM proteins. nih.gov The intracellular domain of TRA-2A can be produced as a soluble protein, either through proteolytic cleavage of the full-length TRA-2A by the TRA-3 protease or via translation from a specific mRNA transcript in the XX germline. nih.govnih.govresearchgate.net Tagged versions of this intracellular domain have been shown to localize to the nucleus, supporting the hypothesis that it can interact with the nuclear TRA-1 transcription factor. nih.govnih.gov

Dependence on the MX Regulatory Domain for TRA-1 Binding

The binding of TRA-1 to TRA-2 is not arbitrary; it depends specifically on a 22-amino acid region near the C-terminus of the TRA-2 intracellular domain known as the MX regulatory domain. nih.govembopress.orgnih.gov This region is distinct from the N-terminal part of the intracellular domain that binds to FEM-3. nih.govnih.gov Mutations within this MX domain, known as tra-2(mx) alleles, disrupt the physical interaction between the TRA-2 and TRA-1A proteins. nih.gov The conservation of this MX-dependent interaction in the related nematode Caenorhabditis briggsae underscores its critical role in sex determination. nih.govembopress.org

Functional Consequences of TRA-1/TRA-2 Interaction in Sexual Fate Determination

The direct binding of TRA-1 and TRA-2 has significant and complex functional consequences. In somatic tissues, the interaction appears to enhance the feminizing activity of TRA-1A. nih.govnih.gov Overproduction of the TRA-1-binding region of TRA-2 results in a tra-1-dependent feminizing effect in the soma. nih.gov

The consequences in the germline are more paradoxical. While TRA-2 generally promotes female fate (oogenesis), mutations in the MX domain, tra-2(mx), which disrupt the TRA-1/TRA-2 interaction, cause the XX germline to be completely feminized, producing only oocytes and no sperm. nih.govnih.govnih.gov This is counterintuitive because a loss of a feminizing interaction would be expected to have a masculinizing effect. One proposed model to explain this paradox is that the TRA-1/TRA-2 complex is the target of a negative regulator in the XX germline that normally allows spermatogenesis to occur. nih.govnih.gov By disrupting the complex, tra-2(mx) mutations may render TRA-2 insensitive to this negative regulation, leading to unchecked feminizing activity. nih.govnih.gov

Table 1: Effects of TRA-2 Domain Mutations on Protein Interactions and Phenotype

Mutation Type Affected TRA-2 Domain TRA-1 Interaction FEM-3 Interaction Somatic Phenotype Germline Phenotype (XX)
Wild-Type Intact Normal Normal Hermaphrodite Sperm, then Oocytes
tra-2(null) Entire Protein Abolished Abolished Masculinized Sperm only
tra-2(mx) MX Domain Disrupted nih.gov Normal Weakly Masculinized nih.gov Oocytes only (Feminized) nih.govnih.gov
Role in Spermatogenesis Promotion

For a C. elegans XX hermaphrodite to be self-fertile, it must first produce sperm before switching to oogenesis. This requires a temporary suspension of the feminizing activity of the sex determination pathway. TRA-2's activity is transiently inactivated or modulated to allow for this period of spermatogenesis. nih.gov The interaction between TRA-1 and TRA-2 is implicated in this crucial regulatory switch. nih.gov

One model suggests that the binding of TRA-2 to TRA-1 might be involved in achieving the precise level of TRA-1 activity required for the onset of spermatogenesis. nih.gov For example, the sequestration of the TRA-1 transcription factor by TRA-2 could lower the available amount of nuclear TRA-1 to a level that is appropriate for the activation of spermatogenesis-promoting genes like fog-3. nih.gov An alternative model proposes that in the germline, TRA-1 sequesters TRA-2, which allows FEM-3 to become active and initiate sperm production. rowan.edu These models highlight the intricate regulatory balance governed by the TRA-1/TRA-2 interaction, which is essential for the temporary male developmental program of spermatogenesis within the otherwise female context of the hermaphrodite germline. nih.govrowan.edu

Compound and Gene Table

NameTypeFunction in Context
TRA-2 ProteinTransmembrane protein, promotes female development by inhibiting FEMs and interacting with TRA-1. nih.govnih.gov
FEM-1 ProteinComponent of the male-promoting FEM protein complex. nih.govnih.gov
FEM-2 ProteinComponent of the male-promoting FEM protein complex. nih.govnih.gov
FEM-3 ProteinMale-promoting protein, directly binds to and is inhibited by TRA-2A. nih.govnih.gov
TRA-1 ProteinZinc-finger transcription factor, terminal regulator of somatic female fate. nih.govnih.gov
HER-1 ProteinSecreted protein that initiates male development by inhibiting TRA-2. nih.govpnas.org
FOG-3 GeneSpermatogenesis-promoting gene, activated when TRA-1 levels are appropriately modulated. nih.gov
TRA-3 ProteinProtease that can cleave TRA-2A to release its intracellular domain. nih.govresearchgate.net

Post-Translational Regulation of TRA-2

Post-translational modifications are essential for modulating the activity of the TRA-2 protein, ensuring the proper sexual development of C. elegans. These regulatory events include proteolytic cleavage and potential degradation via the ubiquitin-proteasome system, which together control the availability and function of TRA-2.

A key event in the post-translational regulation of TRA-2 is its cleavage by the TRA-3 calpain protease. The tra-3 gene, which is required for female development in XX hermaphrodites, encodes a member of the calpain family of calcium-regulated cytosolic proteases. researchgate.netembopress.org Although it is an atypical calpain that lacks the canonical calcium-binding EF hands, TRA-3 exhibits calcium-dependent proteolytic activity. nih.govnih.govresearchgate.net This enzymatic function is indispensable for its role in sex determination. nih.govnih.gov Genetic analyses have long suggested that the product of the tra-3 gene acts as a potentiator of TRA-2 activity. researchgate.netembopress.org

Research has confirmed that the TRA-2A protein, a large integral membrane protein that promotes female development by inhibiting the masculinizing protein FEM-3, is a direct substrate for the TRA-3 protease. nih.govnih.govnih.gov Co-expression of TRA-2A and TRA-3 in Sf9 cells results in the production of a smaller, discrete 55-kD carboxy-terminal fragment of TRA-2A, indicating endoproteolytic cleavage. nih.gov

Table 1: TRA-3 Mediated Cleavage of TRA-2A

Component Description Reference
Enzyme TRA-3 A calcium-dependent, atypical calpain protease essential for female development. researchgate.netnih.govnih.gov
Substrate TRA-2A An integral membrane protein that represses the masculinizing FEM-3 protein. nih.govnih.govnih.gov
Process Proteolytic Cleavage TRA-3 directly cleaves the TRA-2A protein. nih.govnih.gov
Product 55-kD C-terminal Peptide A fragment of TRA-2A generated by TRA-3 cleavage, possessing feminizing activity. nih.gov

The cleavage of TRA-2A by the TRA-3 protease is not a degradative process but rather a mechanism of activation. The proteolytic event generates a peptide fragment that is predicted to possess feminizing activity. nih.govnih.govresearchgate.net This resulting peptide likely contains the intracellular domain of TRA-2 (TRA-2ic), which carries the protein's feminizing function. nih.gov The generation of this active, feminizing fragment from the full-length membrane-bound protein suggests that proteolysis by TRA-3 potentiates TRA-2's role in promoting female cell fates. nih.govresearchgate.net

The proteolytic domain of TRA-3 is essential for its in vivo function in promoting female sexual development. nih.govnih.gov The absence of functional tra-3 leads to the transformation of XX hermaphrodites into pseudomales, a phenotype that underscores its critical role. nih.gov This masculinizing effect can be overcome by mutations in the fem genes, placing TRA-3 upstream of these male-promoting factors. nih.gov The finding that TRA-3's feminizing activity is dependent on the presence of tra-2 in vivo, combined with the direct cleavage of TRA-2A by TRA-3, solidifies a model where TRA-3-mediated proteolysis is a crucial regulatory step in the sex determination cascade. nih.gov This process of regulated proteolysis, controlled by calcium, is a key mechanism for controlling sexual cell fate in C. elegans. nih.govnih.gov

The ubiquitin-proteasome system (UPS) is a major pathway for selective protein degradation in eukaryotic cells and is implicated in the regulation of TRA-2. nih.govnih.govuni-koeln.de Evidence points to the UPS, and specifically the ubiquitin receptor RPN-10, as a key regulator in the sex determination pathway through its control of TRA-2 levels. nih.govnih.govmolbiolcell.org This regulation appears to be critical for balancing sexual fate, particularly in the germline. nih.govnih.gov

RPN-10 is a subunit of the 26S proteasome that functions as a ubiquitin receptor, delivering targeted proteins for degradation. nih.govnih.govnih.gov Studies have shown that RPN-10 plays a specific role in C. elegans sex determination. nih.govnih.gov Knockdown of the rpn-10 gene, but not other proteasome subunit genes, causes a sexual transformation of hermaphrodites into females by preventing hermaphrodite spermatogenesis. nih.govnih.gov This feminization phenotype can be rescued by the subsequent knockdown of tra-2, indicating that RPN-10 acts within the sex determination pathway to negatively regulate TRA-2 activity, either directly or indirectly. nih.gov These findings establish that the RPN-10-mediated ubiquitin pathway is essential for controlling the TRA-2 sex-determining pathway. nih.govnih.gov

Direct evidence for the role of RPN-10 in controlling TRA-2 levels comes from the analysis of rpn-10–defective worms. In these mutants, there is a notable accumulation of the TRA-2 protein. nih.govnih.gov Importantly, this increase in protein level is not due to increased transcription, as the steady-state levels of tra-2 mRNA remain unchanged in rpn-10 mutants compared to wild-type animals. nih.gov This demonstrates a post-translational regulatory mechanism. The failure to degrade TRA-2 via the UPS in rpn-10 mutants leads to its accumulation, resulting in the feminization of the germline. nih.gov

Table 2: Regulation of TRA-2 by the RPN-10 Ubiquitin Receptor

Factor Role/Observation Reference
Regulator RPN-10 A ubiquitin receptor of the 26S proteasome that negatively regulates TRA-2. nih.govnih.gov
Mechanism Ubiquitin-mediated degradation RPN-10 is part of the pathway that targets TRA-2 for proteasomal destruction. nih.govnih.gov
Effect of rpn-10 Defect TRA-2 protein accumulation TRA-2 protein levels increase significantly in rpn-10 mutants, while mRNA levels are unaffected. nih.govnih.gov
Phenotype of rpn-10 Defect Feminization Elimination of hermaphrodite spermatogenesis, transforming hermaphrodites into females. nih.govnih.govnih.gov

Regulation of Tra 2 Gene Expression and Protein Accumulation

Translational Regulation of tra-2 mRNA

Translational control is a key determinant of TRA-2 protein levels and, consequently, sexual fate. This regulation is mediated by specific sequences within the tra-2 messenger RNA (mRNA) and the RNA-binding proteins that interact with them.

The 3' untranslated region (3'UTR) of the tra-2 mRNA contains critical cis-regulatory elements that are essential for the negative regulation of its translation. These elements ensure that TRA-2 protein is not overexpressed, which is necessary for male development and for spermatogenesis in hermaphrodites.

Within the 3'UTR of the tra-2 mRNA are two tandem 28-nucleotide repeats, initially identified as Direct Repeat Elements (DREs). These elements were later renamed TRA-2/GLI Elements (TGEs) to reflect their conserved nature, as similar sequences are found in the human oncogene GLI. embopress.orgnih.gov These two repeats are separated by a four-nucleotide spacer and are the primary sites for translational repression. nih.gov The presence of these elements is crucial for inhibiting the translation of tra-2 mRNA, a process essential for normal male development. nih.gov

The regulatory function of these elements is conserved across species, as TGEs from C. briggsae tra-2 and the human GLI gene can also repress translation in C. elegans. embopress.org This suggests a conserved mechanism of translational control mediated by TGEs.

Experimental evidence has shown that reporter transgenes containing the wild-type tra-2 3'UTR exhibit repressed expression, whereas those with a 3'UTR lacking the TGEs show significantly higher levels of expression. embopress.org This confirms the repressive role of these elements on translation.

Mutation Type Effect on DREs/TGEs Impact on tra-2 Translation Resulting Phenotype
Deletion of both DREsComplete disruptionStrong derepressionStrong feminization
Deletion of one DREPartial disruptionPartial derepressionWeaker feminization
Wild-typeIntactRepressedNormal development

The translational repression of tra-2 mRNA is mediated by trans-acting RNA-binding proteins (RBPs) that recognize and bind to the DREs/TGEs in the 3'UTR.

One of the key RBPs involved in the translational repression of tra-2 is GLD-1, a member of the STAR (Signal Transduction and Activation of RNA) family of proteins. nih.gov GLD-1 is a germline-specific protein that is essential for multiple aspects of germline development, including the promotion of spermatogenesis in hermaphrodites. nih.gov

Biochemical and genetic studies have demonstrated that GLD-1 directly and specifically binds to the TGEs within the tra-2 3'UTR. nih.govnih.gov This interaction is crucial for its role as a translational repressor of tra-2. In vitro and in vivo experiments have shown that GLD-1 can repress the translation of reporter RNAs that contain the TGEs. nih.gov Furthermore, in the absence of functional GLD-1, the levels of TRA-2 protein are elevated in the germline, leading to a failure in spermatogenesis. nih.gov

The binding of GLD-1 to the tra-2 3'UTR is thought to interfere with the function of the poly(A) tail, which is important for efficient translation initiation. It has been observed that the presence of TGEs leads to a shorter poly(A) tail on the tra-2 mRNA, and this effect is dependent on the presence of regulatory factors.

2 Promotion of Spermatogenesis via tra-2 Repression

In the nematode Caenorhabditis elegans, the process of spermatogenesis in hermaphrodites is intricately linked to the regulation of the tra-2 gene. The TRA-2 protein is a key factor in promoting female development. Consequently, for spermatogenesis to occur in an XX hermaphrodite, the activity of TRA-2 must be repressed. This repression is not at the transcriptional level but occurs post-transcriptionally, specifically through translational control of tra-2 mRNA. This regulatory mechanism is crucial for the initial phase of male gamete production before the switch to oogenesis. The translational repression of tra-2 is mediated by elements within its 3' untranslated region (3' UTR). nih.gov Disruption of this repression leads to a feminization of the germline, where sperm production is inhibited, and only oocytes are produced. pnas.orgnih.gov Therefore, the timely and localized repression of tra-2 translation is a fundamental step that allows for the male phase of germline development in hermaphrodites.

2 FOG-2 (Feminization of Germline)

FOG-2 is a germline-specific protein in C. elegans that plays a pivotal role in initiating spermatogenesis in hermaphrodites. nih.govoup.com Its name, "Feminization of Germline," is derived from the phenotype observed in its absence, where the hermaphrodite germline is feminized, producing only oocytes instead of the normal sequence of sperm followed by oocytes. nih.govnih.gov FOG-2 functions as a key regulator in the sex determination pathway of the germline by ensuring the transient production of sperm. It achieves this by acting as a negative regulator of tra-2. nih.gov The function of FOG-2 is specific to hermaphrodites, as it is not required for spermatogenesis in males. nih.govoup.com

1 Physical Interaction with GLD-1

A critical aspect of FOG-2's function is its physical interaction with GLD-1, an RNA-binding protein. biologists.comnih.gov GLD-1 is known to be a translational repressor involved in various aspects of germline development, including the promotion of spermatogenesis. nih.govresearchgate.net The interaction between FOG-2 and GLD-1 is a key molecular event that underpins the repression of tra-2 mRNA. This physical association was first identified through a yeast two-hybrid screen designed to find proteins that associate with GLD-1. biologists.com This interaction is essential for the proper execution of the male phase of germline development in hermaphrodites.

2 Formation of Ternary Repression Complex with tra-2 mRNA

The interaction between FOG-2 and GLD-1 facilitates the formation of a larger molecular assembly on the tra-2 mRNA. Specifically, FOG-2, GLD-1, and the 3' UTR of tra-2 mRNA come together to form a ternary repression complex. biologists.comnih.govresearchgate.net GLD-1 directly binds to specific elements in the 3' UTR of the tra-2 mRNA, and FOG-2 then associates with GLD-1. biologists.comresearchgate.net This complex is the functional unit that mediates the translational repression of tra-2, thereby allowing spermatogenesis to proceed. biologists.comresearchgate.net The formation of this ternary complex is a cornerstone of germline sex determination in hermaphroditic C. elegans. plos.org

3 F-box Protein Function in Translational Control

FOG-2 is characterized by the presence of an N-terminal F-box motif. biologists.comnih.gov F-box proteins are typically components of SCF (Skp1-Cullin-F-box) ubiquitin ligase complexes, where they function to recruit specific substrates for ubiquitination and subsequent degradation. biologists.comnih.gov However, the role of FOG-2 represents a novel function for an F-box protein. biologists.comresearchgate.net Instead of targeting a protein for degradation, FOG-2 acts as a bridge or scaffold within the translational repression complex. biologists.comresearchgate.netresearchgate.net It is proposed that FOG-2 brings the GLD-1 protein, which is bound to the tra-2 mRNA, into a larger multiprotein complex that inhibits translation. biologists.comresearchgate.net This represents an unconventional use of the F-box domain in a manner that is independent of proteolysis. nih.gov

3 SUP-26 (Suppressor of tra-2)

SUP-26 is another regulatory protein that modulates the expression of tra-2, but its primary role is in the soma. pnas.orgnih.gov It was identified as a suppressor of tra-2 and functions to fine-tune sexual development in somatic tissues. nih.gov SUP-26 acts as a translational repressor of tra-2 by interacting with the same regulatory elements in the tra-2 3' UTR that are targeted by GLD-1 in the germline. pnas.orgnih.gov This indicates a shared mechanism of tra-2 regulation between the germline and the soma, albeit with different protein factors. The activity of SUP-26 helps to modulate the levels of TRA-2 protein in somatic cells, thereby influencing somatic sexual characteristics. nih.gov

1 RNA Recognition Motif (RRM) Domain
Specific Binding to TGEs in tra-2 3'UTR

The translational repression of tra-2 is mediated by two 28-nucleotide cis-acting elements located in its 3'UTR. embopress.orgbiologists.comresearchgate.netnih.gov These elements, originally called Direct Repeat Elements (DREs), are now referred to as TGEs (tra-2 and GLI Elements) due to their functional conservation in other genes and species, including the human oncogene GLI. embopress.orgnih.govembopress.org Mutations that disrupt these TGEs lead to an increase in TRA-2 protein levels and a feminization of the germline, demonstrating their role as negative regulators. embopress.orgpnas.org

A protein factor, or complex of factors, known as Direct Repeat Factor (DRF), specifically binds to the TGEs to mediate this repression. embopress.orgbiologists.comresearchgate.netnih.govembopress.org The activity of DRF correlates with the translational repression of tra-2 during development. biologists.comresearchgate.netnih.gov One key component of the DRF complex is the protein GLD-1 (germ line development defective), a member of the STAR family of RNA-binding proteins. pnas.orgproquest.com GLD-1 was identified through a yeast three-hybrid screen as a protein that binds specifically to the TGEs and is a repressor of tra-2 translation in the germline. embopress.orgproquest.com Another protein, SUP-26, which contains an RNA Recognition Motif (RRM), also binds to the TGEs to repress tra-2 translation, but it does so in somatic cells. pnas.org

Interacting MoleculeBinding SiteFunction
DRF (Direct Repeat Factor)TGEs in tra-2 3'UTRTranslational repression of tra-2 mRNA. embopress.orgbiologists.comnih.gov
GLD-1TGEs in tra-2 3'UTRA component of DRF; represses tra-2 translation in the germline. embopress.orgpnas.orgproquest.com
SUP-26TGEs in tra-2 3'UTRRepresses tra-2 translation in somatic tissues. pnas.org
Interaction with PAB-1 (Poly(A)-Binding Protein 1)

The regulation of tra-2 translation is intricately linked to the poly(A) tail of its mRNA, a structure that is bound by Poly(A)-Binding Proteins (PABPs), such as PAB-1. While a direct physical interaction between the TRA-2 protein itself and PAB-1 is not the primary regulatory mechanism, the TGE-mediated control machinery influences the poly(A) tail status, which in turn affects PAB-1 binding and translational efficiency. The presence of a poly(A) tail is essential for TGE-mediated translational repression. researchgate.net In C. elegans, PAB-1 is a key RNA-binding protein that can form aggregates with age and is involved in the formation of stress granules upon heat shock. researchgate.net The regulatory model suggests that by modulating the length of the tra-2 mRNA's poly(A) tail, the TGEs and their associated factors control the number of PABP molecules bound, thereby influencing the translational state of the mRNA. nih.gov

LAF-1 (Let-2-Associated Factor)

LAF-1 is a DEAD-box RNA helicase that is essential for both embryonic development and sex determination in C. elegans. researchgate.netalliancegenome.org It was identified as a crucial trans-acting factor required for the translational repression mediated by the tra-2 3'UTR. embopress.orgbiologists.comresearchgate.netnih.govnih.gov Mutations in the laf-1 gene disrupt this repression, leading to feminization in both XX and XO animals. alliancegenome.org LAF-1 is thought to promote male cell fates by negatively regulating the expression of tra-2. researchgate.net It localizes to P granules, which are RNA-rich cytoplasmic bodies, and is believed to play a direct role in the translational repression of specific mRNAs like tra-2. alliancegenome.orgresearchgate.net

Requirement for Translational Repression by tra-2 3'UTR

The function of the TGEs in the tra-2 3'UTR is dependent on the activity of the laf-1 gene. embopress.orgnih.govnorthwestern.edu Reporter transgenes containing the tra-2 TGEs show repressed translation, but this repression is lost in a laf-1 mutant background. embopress.orgnih.gov This indicates that LAF-1 is a necessary component of the pathway that silences tra-2 expression. The prevailing model suggests that LAF-1 is either a core component of the DRF complex or acts to enhance or stabilize the binding of DRF to the TGEs. researchgate.net Without functional LAF-1, the DRF complex cannot effectively bind to the TGEs, and the translational repression of tra-2 mRNA is relieved. researchgate.net

Regulation by TRA-3 in Embryonic and Postembryonic Development

The activity of LAF-1 is itself subject to temporal regulation by another sex-determining gene, tra-3. The TRA-3 protein, a calpain-like protease, appears to promote female development by antagonizing the repressive function of LAF-1. embopress.orgbiologists.comresearchgate.netnih.gov This regulation creates a developmental switch in tra-2 activity.

In the embryo: Maternal TRA-3 is present and active, leading to the inhibition of LAF-1. researchgate.net With LAF-1 inactivated, DRF does not bind to the TGEs, allowing for the translation of tra-2 mRNA and the promotion of female development. researchgate.net

In postembryonic development (L2 and L3 stages): The influence of maternal TRA-3 wanes, and it becomes inactive in the relevant tissues. researchgate.net Consequently, LAF-1 is active and promotes the binding of DRF to the TGEs. This leads to the repression of tra-2 translation, which is necessary to allow for the brief period of spermatogenesis in XX hermaphrodites. researchgate.net

This dynamic interplay between TRA-3 and LAF-1 ensures that TRA-2 protein levels are appropriately modulated throughout development to orchestrate the complex sequence of sexual differentiation events. biologists.comnih.gov

Developmental StageTRA-3 ActivityLAF-1 ActivityConsequence for tra-2 Translation
EmbryoActiveInhibitedTranslation is active, promoting female development. researchgate.net
L2/L3 LarvaInactiveActiveTranslation is repressed, allowing for spermatogenesis. researchgate.net

Modulation of Poly(A) Tail Length of tra-2 mRNA

The TGEs in the tra-2 3'UTR not only serve as binding sites for repressive factors but also regulate the length of the mRNA's poly(A) tail. embopress.orgnih.govnorthwestern.edu This modulation of poly(A) tail length is a key mechanistic aspect of the translational control. Research has shown that the endogenous, wild-type tra-2 mRNA, which is subject to translational repression, has a significantly shorter poly(A) tail than the mRNA from tra-2 gain-of-function mutants where the TGEs are deleted. pnas.orgresearchgate.net

While it is a general principle that longer poly(A) tails promote translation, recent genome-wide studies in C. elegans have surprisingly found that highly expressed and well-translated genes often have relatively short and well-defined poly(A) tails. nih.gov However, in the specific context of tra-2 regulation, the TGEs actively promote a shorter-tailed state that is associated with repression. researchgate.net This suggests that the TGE-mediated deadenylation or inhibition of polyadenylation is a direct cause of the subsequent translational silencing.

Upstream Genetic Regulation of tra-2 Activity

The activity of tra-2 is controlled by a well-defined genetic hierarchy that determines the sexual fate of the animal. This pathway integrates the primary sex-determination signal, the X chromosome-to-autosome (X:A) ratio, and transduces it to the terminal regulators of sexual development.

In XO animals (males), the high expression of the her-1 gene is a key upstream event. researchgate.net HER-1 is a secreted protein that acts to inhibit the function of TRA-2A, a transmembrane protein, thereby promoting male development. pnas.org In this context, her-1 and laf-1 both act to inhibit tra-2 activity to ensure robust male development. researchgate.net

In XX animals (hermaphrodites), her-1 is inactive. This allows tra-2 to be active, which in turn negatively regulates the fem genes (fem-1, fem-2, and fem-3). researchgate.netnih.gov The FEM proteins are masculinizing factors; by inhibiting them, TRA-2 relieves the inhibition on the terminal regulator of female development, tra-1. nih.gov TRA-1 can then promote female cell fates. nih.gov The gene tra-3 acts as a positive regulator of this pathway in XX animals by inhibiting LAF-1, thereby promoting the translation of tra-2 mRNA. biologists.comresearchgate.netresearchgate.net

Therefore, tra-2 functions as a pivotal switch, responding to upstream signals like her-1 and tra-3 and controlling downstream targets like the fem genes to dictate the sexual developmental program.

Influence of her-1 (Hermaphroditization)

The her-1 gene plays a pivotal, repressive role in the regulation of tra-2, thereby influencing the sexual development of Caenorhabditis elegans. In XO animals, which develop as males, the her-1 gene is active and essential for male development. nih.govnih.gov Its primary function in the sex determination cascade is to inhibit the activity of the tra-2 gene. This inhibition is crucial for allowing the downstream masculinizing genes (fem-1, fem-2, and fem-3) to be active, which in turn promote male development. nih.gov

The expression of her-1 is itself tightly regulated at the level of transcription. In XX animals, which develop as hermaphrodites, the SDC proteins act as transcriptional repressors, binding to the her-1 gene and preventing its expression. researchgate.net This lack of her-1 expression in XX animals allows tra-2 to be active, leading to hermaphrodite development. Conversely, in XO animals, the SDC complex is not active, and her-1 is transcribed. nih.govresearchgate.net

Research indicates that the her-1 gene product is a small, secreted protein. scispace.com This suggests a model of intercellular signaling where the HER-1 protein functions as an inhibitory ligand for the TRA-2A protein, which is a predicted transmembrane receptor. nih.govnih.gov In XO males, the secreted HER-1 protein is thought to bind to the extracellular domain of TRA-2A, inactivating it. nih.gov This inactivation prevents TRA-2A from inhibiting the FEM proteins, thus permitting male development to proceed. nih.gov Evidence from genetic mosaic analyses supports the non-autonomous function of her-1, indicating that the HER-1 protein can be secreted from cells and influence the sexual fate of other cells, consistent with its role as a signaling molecule. scilit.com

Table 1: Key Research Findings on the Influence of her-1 on tra-2
FindingDescriptionReference
Function of her-1The her-1 gene is required for male development in XO animals by inhibiting tra-2 activity. nih.govnih.govnih.gov
Regulation of her-1Transcription of her-1 is repressed in XX animals by the SDC protein complex, leading to hermaphrodite development. nih.govresearchgate.net
HER-1 Protein Producther-1 is predicted to encode a small, secreted protein that acts as a ligand. scispace.comnih.gov
Mechanism of InhibitionThe secreted HER-1 protein is hypothesized to bind to and inactivate the transmembrane TRA-2A protein in males. nih.govnih.gov
Cellular AutonomyGenetic mosaic studies show that her-1 acts non-autonomously, supporting its role as a secreted signaling molecule. scilit.com

Control by tra-3 (Transformer)

The tra-3 gene is a positive regulator of tra-2, essential for promoting hermaphrodite development in XX animals. Loss-of-function mutations in tra-3 result in the partial masculinization of XX animals, indicating its crucial role in the feminizing pathway. oup.comresearchgate.net Genetic epistasis analysis places tra-3 upstream of the fem genes, where it acts to enable the repressive function of tra-2 on these masculinizing genes. researchgate.netresearchgate.net

Molecular characterization has revealed that the tra-3 gene encodes a protein belonging to the calpain family of calcium-regulated cytosolic proteases. researchgate.net This finding suggests that TRA-3 functions by proteolytically processing a target protein. While it lacks a calcium-binding regulatory domain typical of many calpains, its identity as a protease is consistent with its genetic role as a selective modulator in the sex determination pathway. researchgate.net

The primary substrate of the TRA-3 protease is believed to be the TRA-2A protein itself. One model proposes that TRA-3-mediated cleavage of the intracellular domain of TRA-2A from its transmembrane anchor is a key activation step. nih.gov This released intracellular domain would then be free to inhibit the activity of the FEM proteins in the cytoplasm, thereby promoting female development. Another, not mutually exclusive, model suggests that tra-3 may also influence the translational regulation of tra-2. It has been proposed that tra-3 could act to relieve the translational repression of tra-2 mRNA, which is mediated by factors binding to its 3' untranslated region (3'UTR). researchgate.netembopress.org By counteracting this repression, tra-3 would ensure that sufficient TRA-2 protein is produced to specify the hermaphrodite fate. researchgate.net

Table 2: Key Research Findings on the Control of tra-2 by tra-3
FindingDescriptionReference
Function of tra-3tra-3 is required for hermaphrodite development in XX animals and acts as a positive regulator of tra-2. oup.comresearchgate.net
Molecular Identity of TRA-3The tra-3 gene encodes a member of the calpain family of calcium-regulated cytosolic proteases. researchgate.net
Genetic Positiontra-3 acts upstream of the fem genes, likely by potentiating the inhibitory function of tra-2. researchgate.netresearchgate.net
Proposed Mechanism 1: Proteolytic CleavageTRA-3 may cleave the TRA-2A protein, releasing its intracellular domain to inhibit the FEM proteins. nih.gov
Proposed Mechanism 2: Translational Regulationtra-3 may promote female development by relieving the translational repression of tra-2 mRNA. researchgate.netembopress.org

Genetic Analysis and Allelic Variation of Tra 2 in Caenorhabditis Elegans

Loss-of-Function (lf) Mutations

Loss-of-function mutations in the tra-2 gene disrupt its normal role in promoting female development, leading to the masculinization of XX animals.

In C. elegans, individuals with two X chromosomes (XX) normally develop as self-fertilizing hermaphrodites, while those with a single X chromosome (XO) develop as males. The tra-2 gene is essential for hermaphrodite development. oup.com Null or severe loss-of-function mutations in tra-2 cause XX animals to be transformed into males, often referred to as "pseudomales." collectionscanada.gc.ca These transformed individuals exhibit male-specific anatomy and produce only sperm. oup.comrowan.edu However, the transformation can sometimes be incomplete, resulting in a masculinized animal with some hermaphroditic features, such as an abnormal male tail and a single-armed gonad that produces sperm. collectionscanada.gc.caumn.edu The severity of the masculinization can vary depending on the specific allele, with some weak alleles resulting in only slightly masculinized, self-fertile hermaphrodites. umn.edu

Table 1: Phenotypes of tra-2 Loss-of-Function Alleles

Allele Type Genotype Phenotype Research Findings
Null/Severe (lf) tra-2(lf) XX animals develop as males (pseudomales) or are significantly masculinized. oup.comcollectionscanada.gc.ca Required for hermaphrodite development; inactivation leads to male development pathway. oup.com
Weak/Hypomorphic (lf) tra-2(lf) XX animals are slightly masculinized but may remain self-fertile hermaphrodites. umn.edu Results in adults that may lack a tail spike or have other subtle masculinized features. umn.edu
Temperature-Sensitive (lf) tra-2(b202ts) XX animals are self-fertile hermaphrodites at 15°C but develop as sterile males at 25°C. umn.edu Demonstrates a conditional requirement for tra-2 activity in hermaphrodite development. umn.edu

The molecular cloning and analysis of the tra-2 gene were achieved through methods such as transposon tagging. nih.govnih.gov This work revealed that the tra-2 gene encodes multiple transcripts, including 5 kb and 1.8 kb RNAs in adult hermaphrodites and 5 kb and 1.9 kb RNAs in adult males. nih.govnih.gov The 1.8 kb transcript appears to be germline-specific. nih.govnih.gov Analysis of several tra-2 mutations showed that they were associated with Southern blot differences, confirming the location of the gene. nih.govnih.gov Some loss-of-function alleles, such as e1095(lf) and e1209(lf), did not show any major DNA rearrangements, suggesting they are caused by point mutations. wisc.edu

Gain-of-Function (gf) Mutations

Gain-of-function mutations in tra-2 have the opposite effect of loss-of-function alleles, leading to increased or constitutive feminizing activity.

Dominant gain-of-function tra-2 mutations result in the feminization of both XX and XO animals. In XX animals, these mutations can completely feminize the germline, causing them to produce only oocytes and no sperm. oup.com This effectively transforms the self-fertilizing hermaphrodite into a true female that requires males for reproduction. oup.comumn.edu

A specific class of gain-of-function mutations, termed tra-2(eg) for "enhanced gain-of-function," causes a striking transformation in XO animals. nih.gov While XX animals with tra-2(eg) mutations show normal hermaphrodite development, XO animals, which would typically be male, are transformed into self-fertile hermaphrodites. nih.gov This suggests that these mutations make the TRA-2A protein resistant to the negative regulation by the HER-1 protein that normally occurs in XO animals. nih.gov

Table 2: Phenotypes of tra-2 Gain-of-Function Alleles

Allele Type Genotype Phenotype Research Findings
Dominant (gf) tra-2(dom) XX animals are transformed into females (produce only oocytes). oup.com These mutations appear to prevent the transient inactivation of tra-2 required for hermaphrodite spermatogenesis. oup.com
Enhanced (eg) tra-2(eg) XO animals are transformed into self-fertile hermaphrodites. nih.gov These mutations are proposed to make the TRA-2A protein constitutively active by preventing its inhibition by the male-specific HER-1 protein. nih.gov
MX Alleles (gf) tra-2(mx) XX germline is feminized (oocyte-only production), but somatic tissues can be weakly masculinized. nih.gov These alleles have complex, tissue-specific effects on tra-2 activity. nih.gov

A particular group of gain-of-function alleles, known as tra-2(mx), exhibits unusual and complex phenotypes. These alleles cause feminization of the germline in XX animals, leading to the production of only oocytes, similar to other gf mutations. nih.govnih.gov However, they can also cause a weak masculinization of somatic tissues. nih.govnih.gov The tra-2(mx) alleles are significant because they appear to uncouple the regulation of tra-2 in the germline from its regulation in the soma. nih.gov

Molecular analysis has revealed that all tra-2(mx) alleles are characterized by missense mutations. nih.gov These mutations are clustered within a highly conserved 22-amino acid region near the C-terminus of the intracellular domain of the TRA-2 protein. nih.govnih.gov This specific domain, known as the MX region, is critical for a physical interaction between the TRA-2 intracellular domain and the terminal sex-determining transcription factor, TRA-1A. nih.govnih.gov The disruption of this interaction by the mx mutations is thought to underlie the resulting germline feminization, suggesting that the TRA-1A/TRA-2 interaction is required to permit spermatogenesis in the hermaphrodite germline. rowan.edunih.gov The conservation of this MX region and the TRA-1/TRA-2 interaction across different Caenorhabditis species underscores its functional importance in sex determination. nih.govnih.gov

tra-2(mx) Alleles

Disruption of TRA-2/TRA-1 Binding

Genetic and molecular analyses have revealed a surprising physical interaction between the TRA-2 membrane protein and the TRA-1 transcription factor, which is considered the terminal regulator in the sex determination pathway. nih.gov This interaction is crucial for modulating sexual fates, particularly for the onset of spermatogenesis in hermaphrodites. nih.gov The binding occurs between the intracellular domain of TRA-2 and TRA-1. nih.gov

A specific class of alleles, known as tra-2(mx), demonstrates the functional importance of this interaction. nih.gov These alleles are characterized by point mutations within the MX domain, a highly conserved 22-amino-acid region in the C-terminal intracellular portion of TRA-2. nih.govnih.gov Mutations in this domain disrupt or abolish the binding between TRA-2 and TRA-1. nih.govnih.govrowan.edu For instance, in vitro and yeast two-hybrid assays have shown that specific amino acid substitutions corresponding to tra-2(mx) alleles interfere with the TRA-2/TRA-1A interaction while leaving other interactions, such as with FEM-3, intact. nih.gov

Phenotypically, tra-2(mx) mutations result in a mixed effect: a weak masculinization of somatic tissues and a dominant feminization of the germline. nih.govnih.gov The somatic masculinization is consistent with a loss of TRA-2 function, but the germline effect is paradoxical. nih.gov The disruption of the TRA-2/TRA-1 binding is directly linked to these phenotypes, highlighting a complex regulatory role for this protein-protein interaction. nih.govnih.gov

Table 1: Effects of Representative tra-2(mx) Alleles on TRA-2/TRA-1A Interaction

Allele Amino Acid Change Effect on TRA-2/TRA-1A Binding Phenotypic Consequence Reference
e1939 E1393K Disrupts interaction Strong somatic masculinization, germline feminization nih.govnih.gov
q179 R1400Q Disrupts interaction Weak somatic masculinization, germline feminization nih.govnih.gov
e1403 P1411L Disrupts interaction Intermediate somatic masculinization, germline feminization nih.gov
C1392Y C1392Y Disrupts interaction Strong somatic masculinization nih.gov
Germline-Specific Effects (Oogenesis Promotion)

The most striking phenotype of tra-2(mx) alleles is the complete feminization of the germline in XX animals. nih.gov Unlike wild-type hermaphrodites that produce sperm first and then switch to oogenesis, tra-2(mx) mutants produce only oocytes, rendering them female. nih.govrowan.edu This effect is dominant. nih.gov

This oogenesis-only phenotype is paradoxical because tra-2 null mutations, which also prevent any interaction with TRA-1, cause XX animals to develop as males, producing only sperm. rowan.edu The specific effect of tra-2(mx) alleles suggests that the TRA-2/TRA-1 interaction is critical for the normal temporal regulation of gametogenesis in the hermaphrodite germline. nih.gov It is proposed that in wild-type hermaphrodites, a germline-specific negative regulator transiently inhibits TRA-2 activity to permit a brief period of spermatogenesis. nih.govnih.gov The tra-2(mx) mutations are thought to render the TRA-2 protein insensitive to this negative regulation, leading to constitutive feminizing activity in the germline and thus promoting oogenesis exclusively. nih.gov

Furthermore, genetic interaction studies show that reducing the dosage of tra-1 enhances the germline feminization phenotype of tra-2(mx) mutants, supporting the functional link between the two proteins in controlling the sperm-oocyte switch. nih.gov

Genetic Interactions and Epistasis with Other Sex Determination Genes

The function of tra-2 is intricately linked with other genes in the sex determination cascade. Its position and regulatory relationships have been extensively mapped through genetic interaction and epistasis studies.

Epistatic Relationship with fem Genes

Genetic epistasis analysis places the fem genes (fem-1, fem-2, and fem-3) downstream of tra-2 in the somatic sex determination pathway. nih.govnih.gov The tra-2 gene product, TRA-2A, acts as a negative regulator of the fem genes. nih.govnih.gov In XX animals, active TRA-2A represses fem gene activity, which in turn allows the terminal gene tra-1 to promote female development. nih.gov Conversely, in the absence of TRA-2A activity (as in males or during hermaphrodite spermatogenesis), the fem genes are active and promote male development. nih.govnih.gov

This regulatory hierarchy is demonstrated by the phenotypes of double mutants. For example, severe, loss-of-function mutations in any of the fem genes are epistatic to masculinizing (loss-of-function) alleles of tra-2. nih.govresearchgate.netoup.com An animal with the genotype tra-2(lf); fem-1(lf) will develop as a female, not a male. nih.gov This indicates that the fem genes are required for male development to occur in the absence of tra-2 activity, confirming their downstream position. nih.govnih.gov This genetic relationship is supported by biochemical evidence showing a direct protein-protein interaction between the C-terminal region of TRA-2A and the FEM-3 protein, suggesting that TRA-2A negatively regulates the fem pathway by directly binding to one of its components. nih.gov

Table 2: Epistatic Analysis of tra-2 and fem Genes

Genotype Predicted Phenotype based on Single Mutants Observed Phenotype of Double Mutant Conclusion Reference
tra-2(lf) Male/Masculinized - TRA-2 promotes female fate nih.gov
fem-1(lf) Female - FEM-1 promotes male fate nih.gov
tra-2(lf); fem-1(lf) Male (if tra-2 is downstream) or Female (if fem-1 is downstream) Female fem-1 acts downstream of tra-2 nih.gov
tra-2(lf); fem-2(lf) Male or Female Female fem-2 acts downstream of tra-2 nih.gov
tra-2(lf); fem-3(lf) Male or Female Female fem-3 acts downstream of tra-2 nih.gov

Suppression of fog-2 and she-1 Phenotypes by tra-2 Null Mutations

In the genetic regulatory network governing sex determination in Caenorhabditis, the tra-2 gene plays a pivotal role in promoting female development. Its activity is tightly controlled to allow for the production of both sperm and oocytes in the hermaphrodite. Null mutations in tra-2 lead to a complete loss of its feminizing function, resulting in masculinization. This powerful effect allows tra-2 null alleles to be epistatic to, and thereby suppress, the phenotypes of mutations in upstream regulatory genes such as fog-2 in C. elegans and its functional analogue she-1 in C. briggsae.

Suppression of the fog-2 Female Phenotype in C. elegans

The fog-2 gene (feminization of the germline) is essential for spermatogenesis specifically in the XX hermaphrodite of C. elegans. nih.govwustl.edu It acts in concert with the RNA-binding protein GLD-1 to repress the translation of tra-2 mRNA in the larval germline. plos.orgnih.gov This temporary reduction in TRA-2 protein activity allows the downstream masculinizing genes, such as the fem genes, to promote sperm production. plos.org Consequently, loss-of-function (null) mutations in fog-2 lead to the constitutive high activity of tra-2, which prevents spermatogenesis entirely. The resulting fog-2(lf) XX animals develop as females, producing only oocytes and are therefore self-sterile. nih.govnih.gov

Genetic epistasis analysis places tra-2 downstream of fog-2 in the sex determination pathway. A tra-2 null mutation, which by itself transforms an XX animal into a sperm-producing pseudomale, is epistatic to a fog-2 null mutation. rowan.edunih.gov In a fog-2(lf); tra-2(null) double mutant, the feminizing phenotype of the fog-2 mutation is suppressed. The double mutant animal does not develop as a female; instead, it exhibits the masculinized phenotype characteristic of a tra-2 null mutant. nih.gov This occurs because the requirement for fog-2 to repress tra-2 is rendered irrelevant when the tra-2 gene product is absent. The developmental pathway defaults to masculinization in the absence of the feminizing TRA-2 protein, thus bypassing the block in spermatogenesis caused by the fog-2 mutation.

Suppression of the she-1 Female Phenotype in C. briggsae

While C. elegans utilizes fog-2 to initiate hermaphrodite spermatogenesis, the closely related nematode C. briggsae independently evolved self-fertility and employs a different F-box-containing gene, she-1 (spermatogenesis in hermaphrodites), for the same purpose. nih.govnih.gov The she-1 gene is considered a functional analogue of fog-2, as it is required for hermaphrodite spermatogenesis in C. briggsae. nih.gov Null mutations in she-1 cause XX animals to develop as females that produce only oocytes, a phenotype identical to that of fog-2 mutants in C. elegans. rowan.edu

Similar to the genetic relationship in C. elegans, she-1 acts upstream of tra-2 in the C. briggsae sex determination pathway. nih.gov Research has demonstrated that null mutations in Cbr-tra-2 act as dominant suppressors of the female phenotype of she-1 mutants. rowan.edu Specific tra-2(mx) alleles in C. briggsae were shown to completely restore normal hermaphrodite development, including spermatogenesis, to she-1 mutant animals. rowan.edu The underlying mechanism of this suppression is the same as with fog-2; by eliminating the downstream feminizing activity of tra-2, the block to spermatogenesis caused by the loss of she-1 is bypassed.

The table below summarizes the phenotypic outcomes of these genetic interactions, illustrating the suppression by tra-2 null mutations.

Table 1: Genetic Suppression of fog-2 and she-1 Phenotypes by tra-2 Null Alleles

Species Genotype (XX animal) Phenotype Outcome of Interaction
C. elegans fog-2(+) ; tra-2(+) Wild-type Hermaphrodite -
C. elegans fog-2(null) Female (oocytes only) -
C. elegans tra-2(null) Pseudomale (sperm only) -
C. elegans fog-2(null) ; tra-2(null) Pseudomale (sperm only) tra-2(null) suppresses fog-2(null)
C. briggsae she-1(+) ; tra-2(+) Wild-type Hermaphrodite -
C. briggsae she-1(null) Female (oocytes only) -
C. briggsae tra-2(null) Pseudomale (sperm only) -

Comparative and Evolutionary Biology of Tra 2 in Nematodes

Conservation of tra-2 Functional Roles Across Caenorhabditis Species

At its core, the primary role of the TRA-2 protein in promoting female development appears to be a conserved feature throughout the Caenorhabditis genus. nih.govnih.gov This conservation is evident when examining orthologs of tra-2 in closely related species.

C. briggsae Orthologs and Conserved Functions

Caenorhabditis briggsae, like C. elegans, is a hermaphroditic species and possesses a clear ortholog of the tra-2 gene. nih.govnih.gov Despite significant sequence divergence, with the C. elegans and C. briggsae TRA-2 proteins sharing only about 40% identity, their fundamental role in sex determination is conserved. nih.gov In both species, TRA-2 activity is essential for female somatic development. oup.com

A key region for TRA-2 function is the intracellular MX domain. This region is highly conserved between C. elegans and C. briggsae and is critical for the interaction between TRA-2 and the downstream transcription factor TRA-1. nih.gov The conservation of this interaction underscores its importance in the sex determination pathway. nih.gov Furthermore, translational control of tra-2 via elements in its 3' UTR, known as TGEs (formerly DREs), is also a conserved feature, suggesting that this mode of regulation was present in the common ancestor of these species. embopress.orgnih.gov

However, there are also notable differences. While the core function of promoting female fate is conserved, the precise regulatory inputs and outputs of the TRA-2 pathway have diverged, contributing to the independent evolution of hermaphroditism in these two species. nih.govnih.gov

C. remanei and Other Caenorhabditis Species

Caenorhabditis remanei is a gonochoristic (male/female) species and represents a close outgroup to the hermaphroditic C. elegans. nih.gov Cloning and analysis of the tra-2 ortholog in C. remanei (Cr-tra-2) revealed that its structure is similar to that of C. elegans TRA-2 (Ce-tra-2), though the sequence is divergent. nih.gov Functional studies using RNA interference have demonstrated that Cr-tra-2 also promotes female fates. nih.gov

Interestingly, the MX region of the TRA-2 protein is well-conserved in C. remanei, similar to its conservation in C. briggsae. nih.gov This suggests that the regulatory control mediated by this domain is not exclusive to hermaphroditic species. nih.gov While the specific DRE/TGE sequence elements found in the C. elegans tra-2 3' UTR were not detected by sequence analysis in C. remanei, gel-shift assays have shown that a factor in C. remanei can specifically bind to the Cr-tra-2 3' UTR, indicating that this form of translational control is also likely conserved. nih.gov These findings suggest that the fundamental components of the TRA-2 regulatory system were in place before the evolution of hermaphroditism.

Divergence in TRA-2 Regulatory Mechanisms and Pathways

While the core function of TRA-2 is conserved, the evolution of different reproductive strategies within the Caenorhabditis genus has been accompanied by significant changes in how TRA-2 is regulated.

Species-Specific Regulatory Factors (e.g., fog-2 unique to C. elegans)

One of the most striking examples of divergent regulation is the evolution of the fog-2 gene, which is a key regulator of hermaphrodite spermatogenesis in C. elegans but is absent in C. briggsae and the male/female species C. remanei. nih.govnih.govplos.org In C. elegans, FOG-2 acts in concert with the RNA-binding protein GLD-1 to repress the translation of tra-2 mRNA, thereby allowing a brief period of spermatogenesis in the otherwise female germline. nih.govplos.org

The fog-2 gene appears to have arisen relatively recently in the C. elegans lineage through a gene duplication event. nih.gov This evolutionary innovation was a critical step in the development of self-fertile hermaphroditism in this species. nih.gov The absence of a fog-2 ortholog in C. briggsae indicates that this species evolved hermaphroditism through a different molecular mechanism. nih.govplos.org

Convergent Evolution of Hermaphroditism and Related Gene Regulation

The independent evolution of self-fertile hermaphroditism in C. elegans and C. briggsae from a male/female ancestor is a classic example of convergent evolution. plos.orgnih.gov This is reflected in the different ways these two species regulate their sex determination pathways to achieve the same outcome: a brief period of sperm production followed by a switch to oogenesis.

In C. elegans, the initiation of hermaphrodite spermatogenesis relies on the FOG-2-mediated repression of tra-2. nih.govumd.edu In contrast, C. briggsae achieves self-fertility through a mechanism that acts downstream of the fem genes, which are themselves regulated by tra-2. nih.gov This indicates a significant rewiring of the regulatory network. While both species repress tra-2 to initiate spermatogenesis, the specific molecular players and the point of intervention in the pathway differ. youtube.com This demonstrates the remarkable flexibility of developmental genetic pathways to arrive at similar phenotypic solutions through different evolutionary trajectories.

Molecular Coevolution of TRA-2 with Interacting Proteins

The evolution of TRA-2 has not occurred in isolation. Its function is dependent on its interactions with other proteins, and these interactions have coevolved. A key interacting partner of TRA-2 is the transcription factor TRA-1. nih.gov The intracellular domain of TRA-2 binds directly to TRA-1, and this interaction is crucial for regulating sexual fates. nih.govnih.gov

Despite significant sequence divergence between the C. elegans and C. briggsae orthologs of both tra-1 and tra-2, the physical interaction between them is conserved within each species. nih.gov However, cross-species interactions between TRA-1 and TRA-2 are not observed, indicating a species-specific coevolution of these binding partners. nih.govembopress.org This rapid coevolution suggests that compensatory mutations have occurred in both proteins to maintain their critical interaction. nih.gov The conservation of the TRA-1 binding domain within TRA-2 across Caenorhabditis species, including C. remanei, further highlights the ancient and fundamental nature of this interaction in nematode sex determination. nih.govnih.gov

Table of Interacting Proteins and their Functions in Caenorhabditis Sex Determination

ProteinFunctionSpecies Context
TRA-2 Promotes female development; its repression allows for spermatogenesis.Conserved across Caenorhabditis species.
TRA-1 Transcription factor that is the terminal regulator of somatic sex determination.Conserved across Caenorhabditis species.
FOG-2 Represses tra-2 translation to initiate hermaphrodite spermatogenesis.Unique to C. elegans.
GLD-1 RNA-binding protein that works with FOG-2 to repress tra-2.Function in sex determination differs between C. elegans and C. briggsae.
FEM-1/2/3 Promote male development; negatively regulated by TRA-2.Conserved, but their role in hermaphroditism differs between C. elegans and C. briggsae.
TRA-3 Protease that cleaves the TRA-2 intracellular domain.Conserved across Caenorhabditis species.

TRA-1/TRA-2 Interaction Conservation

Classical genetic models positioned the TRA-1 transcription factor as the terminal regulator of the sex determination pathway, with TRA-2 acting much further upstream. nih.govembopress.org However, molecular studies revealed a surprising and crucial physical interaction: the TRA-1 transcription factor directly binds to the intracellular domain of the TRA-2 membrane protein. nih.govembopress.org

This interaction is dependent on a specific region within the TRA-2 intracellular domain known as the MX regulatory domain. nih.gov This domain is critical for the timing of spermatogenesis in hermaphrodites. nih.gov The binding of TRA-1 to TRA-2 is not merely a biochemical curiosity; it has significant functional importance. Genetic studies show that reducing the gene dose of tra-1 enhances the feminizing effects of certain tra-2(mx) mutations, supporting the functional relevance of this direct protein-protein interaction. nih.gov

Research comparing C. elegans with its close relative, C. briggsae, demonstrates a remarkable conservation of this interaction. nih.gov The TRA-1 and TRA-2 proteins in C. briggsae also interact in a manner dependent on the MX domain. nih.govembopress.org This conservation underscores the fundamental importance of the TRA-1/TRA-2 interaction in nematode sex determination. nih.gov Intriguingly, while the interaction is conserved within each species, it is also species-specific; C. elegans TRA-1 does not bind to C. briggsae TRA-2, and vice versa. nih.govembopress.org This suggests a rapid co-evolution of the interacting domains of these two proteins. nih.gov

Table 1: Conservation and Specificity of the TRA-1/TRA-2 Interaction

Interacting ProteinsInteraction ObservedKey TRA-2 DomainReference
C. elegans TRA-1 & C. elegans TRA-2YesMX Domain nih.gov
C. briggsae TRA-1 & C. briggsae TRA-2YesMX Domain nih.gov
C. elegans TRA-1 & C. briggsae TRA-2No- nih.govembopress.org
C. briggsae TRA-1 & C. elegans TRA-2No- nih.govembopress.org

Divergence and Species-Specificity of TRA-2/FEM-3 Interaction

In contrast to the conserved TRA-1/TRA-2 interaction, the interaction between TRA-2 and the male-promoting protein FEM-3 is characterized by rapid co-evolution and strict species-specificity. nih.gov The fem-3 gene is essential for male development in C. elegans, C. briggsae, and C. remanei. nih.govnih.gov Its protein product, FEM-3, functions by interacting with TRA-2 to repress its female-promoting activity. nih.govnih.gov

Despite the conservation of this functional relationship, the sequences of both the FEM-3 protein and the FEM-3 binding domain of TRA-2 are hypervariable among these species. nih.gov FEM-3 is one of the most divergent proteins described in the Caenorhabditis genus. nih.gov This rapid sequence evolution has functional consequences for the protein-protein interaction. Studies have shown that the FEM-3 protein interacts with the TRA-2 protein in each species, but this interaction is strictly species-specific. nih.govualberta.ca For example, C. elegans FEM-3 cannot effectively bind to C. briggsae TRA-2. ualberta.ca

Table 2: Species-Specificity of the TRA-2/FEM-3 Interaction

SpeciesInteraction StatusEvolutionary CharacteristicReference
C. elegansTRA-2 and FEM-3 interactRapid co-evolution of binding domains nih.gov
C. briggsaeTRA-2 and FEM-3 interactHypervariable sequences nih.gov
C. remaneiTRA-2 and FEM-3 interactSpecies-specific binding nih.govnih.gov
Cross-species (e.g., Ce-FEM-3 & Cb-TRA-2)No interactionCompensatory evolution required ualberta.caualberta.ca

TRA-2 Homologs Beyond Caenorhabditis (e.g., GLI in humans - translational regulation similarities)

The regulatory mechanisms controlling tra-2 expression have homologs far beyond the nematode phylum, pointing to ancient and conserved molecular processes. A key aspect of tra-2 regulation in C. elegans occurs at the translational level and is mediated by its 3' untranslated region (3'UTR). wisc.edunih.gov Specifically, two 28-nucleotide repeat elements, originally called Direct Repeat Elements (DREs), are present in the tra-2 3'UTR. nih.gov These elements function to repress the translation of the tra-2 mRNA, a process essential for allowing spermatogenesis to occur in hermaphrodites. wisc.edunih.gov

Remarkably, a functionally equivalent regulatory system has been identified in humans. The human oncogene GLI, a member of the Gli family of transcription factors involved in Sonic hedgehog signaling, contains similar elements in its 3'UTR. nih.gov Due to this conserved function, these regulatory sequences were renamed TRA-2 and GLI Elements (TGEs). nih.gov

Research has demonstrated that the TGEs from the human GLI gene can functionally substitute for the C. elegans tra-2 TGEs. nih.gov They can repress the translation of a reporter gene in C. elegans and this repression is dependent on the same genetic factors, such as the laf-1 gene, required for the native tra-2 TGEs. nih.gov Furthermore, factors from mammalian cells can specifically bind to the C. elegans tra-2 TGEs, and conversely, C. elegans extracts contain factors that bind to the human GLI TGEs. nih.gov This striking conservation of a translational control mechanism, from nematodes to humans, suggests that this mode of gene regulation is ancient and has been adapted to control the expression of diverse and important developmental genes. nih.gov

Compound and Gene List

NameTypeOrganism
TRA-2ProteinCaenorhabditis elegans
tra-2GeneCaenorhabditis elegans
TRA-1ProteinCaenorhabditis elegans
tra-1GeneCaenorhabditis elegans
FEM-3ProteinCaenorhabditis elegans
fem-3GeneCaenorhabditis elegans
GLIProtein/GeneHuman
Cb-TRA-2ProteinCaenorhabditis briggsae
Cb-TRA-1ProteinCaenorhabditis briggsae
laf-1GeneCaenorhabditis elegans

Methodologies and Experimental Approaches for Studying Tra 2 Protein

Genetic Screens and Mutant Isolation

Genetic screens have been fundamental to identifying and characterizing the tra-2 gene and its role in sex determination. The nematode C. elegans is particularly well-suited for genetic screens due to its rapid life cycle and self-fertilizing hermaphroditic reproduction, which simplifies the isolation of recessive mutations. hobertlab.org

A common method employed is the F2 screen, where populations of worms are mutagenized, often with ethyl methanesulfonate (B1217627) (EMS), and their F2 progeny are screened for specific phenotypes. hobertlab.org In the case of tra-2, mutations can lead to a transformation of XX animals into pseudomales. collectionscanada.gc.ca This distinct phenotype allows for the straightforward identification of mutants. Through such screens, a variety of tra-2 alleles have been isolated, including loss-of-function, temperature-sensitive, and gain-of-function mutations, each providing unique insights into TRA-2 function. umn.edu For example, tra-2(f70) causes variable masculinization of XX animals, while the dominant tra-2(e2020) mutation transforms XX individuals into fertile females. umn.edu The isolation of suppressor mutations of tra-2 alleles has further enabled the identification of other genes involved in the sex determination pathway, such as fem-2 and fem-3. collectionscanada.gc.ca

One of the initial and most critical steps in the molecular analysis of tra-2 was its cloning, which was accomplished through transposon tagging. nih.govembopress.org This technique involves identifying a tra-2 mutation caused by the insertion of a known transposable element, in this case, Tc1. wisc.edu The transposon then serves as a molecular "tag" to isolate the corresponding gene. wisc.edu

Table 1: Examples of tra-2 Mutant Alleles and their Phenotypes

AllelePhenotype in XX AnimalsType of Mutation
tra-2(f70)Variable masculinization, self-fertile hermaphroditeLoss-of-function
tra-2(e1095)Transforms into malesLoss-of-function
tra-2(e2020)Obligate femaleDominant gain-of-function
tra-2(b202)Self-fertile hermaphrodites at 15°C, sterile males at 25°CTemperature-sensitive
tra-2(q122)Gain-of-functionGain-of-function

This table is based on data from the Caenorhabditis Genetics Center. umn.edu

Molecular Cloning and Sequence Analysis

Following its successful cloning via transposon tagging, the molecular characterization of the tra-2 gene and its protein product began in earnest. nih.govembopress.org Sequence analysis of a 4.7 kb tra-2 mRNA revealed a complex gene structure, composed of 23 exons. wisc.edunih.govscispace.com This mRNA is predicted to encode a large protein of 1475 amino acids, designated pTra2A. nih.govscispace.com

Hydropathy analysis of the predicted pTra2A protein sequence suggested the presence of a secretory signal peptide and several potential transmembrane domains, leading to the hypothesis that TRA-2 is an integral membrane protein. wisc.edunih.govscispace.com This was a significant finding, as it suggested a role for TRA-2 in cell communication, possibly as a receptor for the HER-1 protein, which acts non-autonomously to regulate sex determination. nih.govscispace.com

Further molecular analysis of various tra-2 loss-of-function mutations helped to confirm the identified open reading frame and highlighted the functional importance of the carboxy-terminal domain of the protein. nih.govscispace.com The sequence also revealed a perfect direct repeat within the 3' untranslated region (3'UTR), a feature often associated with post-transcriptional regulation. nih.govscispace.com

RNA-Based Techniques

A variety of RNA-based techniques have been crucial for understanding the expression and regulation of the tra-2 gene.

Reverse Transcription PCR (RT-PCR) for mRNA Expression Analysis

RT-PCR has been employed to quantify and compare the levels of tra-2 mRNA between different sexes and developmental stages. These analyses demonstrated that adult hermaphrodites have significantly more—approximately 15-fold more—tra-2 RNA than adult males. nih.govembopress.org This technique also revealed the existence of multiple tra-2 transcripts. Adult hermaphrodites possess 5 kb and 1.8 kb tra-2 RNAs, whereas adult males have 5 kb and 1.9 kb RNAs. nih.govembopress.org The analysis of tra-2 expression in various sex determination mutants using RT-PCR has shown that the sex-specific expression pattern is not solely dictated by the established genetic hierarchy, suggesting more complex regulatory feedback mechanisms. nih.govembopress.org High-throughput RT-qPCR methods have been developed for C. elegans, allowing for precise gene expression measurements from either single worms or bulk samples, which can be applied to further dissect tra-2 regulation. nih.gov

Reporter Transgene Assays (e.g., LacZ reporters)

Reporter transgene assays are a powerful tool for visualizing gene expression patterns in vivo. In this approach, the promoter region of a gene of interest is fused to a reporter gene, such as lacZ (encoding β-galactosidase) or gfp (green fluorescent protein). nih.gov The expression of the reporter then indicates where and when the gene's promoter is active. While detailed studies using tra-2 specific reporters are mentioned as being used, the specific expression patterns revealed by these reporters in the provided context are limited. nih.gov However, the translational regulation of tra-2 has been studied using reporter transgenes, where elements from the tra-2 3'UTR were shown to repress the translation of a reporter gene. nih.govnih.gov

Poly(A) Tail Length Assays

The length of the poly(A) tail of an mRNA molecule is a critical determinant of its translational efficiency and stability. Poly(A) tail length assays, specifically a reverse transcriptase PCR (RT-PCR)-based method known as the PAT assay, have been used to investigate the regulation of tra-2 translation. researchgate.net These assays revealed that the endogenous wild-type tra-2 mRNA has a shorter poly(A) tail compared to a gain-of-function mutant mRNA that lacks specific regulatory elements in its 3'UTR. researchgate.net This finding suggests that these elements, known as TGEs (tra-2 and GLI elements), mediate translational repression in part by promoting the deadenylation of the tra-2 mRNA. nih.govresearchgate.net The RT-PCR products from wild-type mRNA were found to be approximately 50 to 100 nucleotides shorter than those from the gain-of-function mRNAs. researchgate.net

Table 2: Comparison of tra-2 mRNA Poly(A) Tail Length

tra-2 mRNA TypeRelative Poly(A) Tail LengthImplication for Translation
Wild-typeShorterRepressed
Gain-of-function (ΔTGE)LongerActive

This table is based on data from RT-PCR-based poly(A) tail length assays. researchgate.net

Protein-Based Techniques

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to identify protein-protein interactions in vivo. nih.govwindows.net The principle of the assay involves the reconstitution of a functional transcription factor in yeast when two proteins of interest interact. youtube.com One protein, the "bait," is fused to the DNA-binding domain (DB) of a transcription factor, while the other protein, the "prey," is fused to the transcription factor's activation domain (AD). windows.net An interaction between the bait and prey brings the DB and AD into close proximity, activating the transcription of a reporter gene, which typically allows for cell growth on a selective medium. youtube.com

This technique has been fundamental in dissecting the TRA-2 signaling pathway. Notably, the Y2H system was employed to demonstrate a direct physical interaction between the intracellular C-terminal domain of TRA-2A and the downstream regulatory protein FEM-3. nih.gov This finding was crucial in supporting the model that TRA-2A negatively regulates male development by sequestering FEM-3. nih.gov Further studies have also utilized this system to reveal an interaction between the intracellular domain of TRA-2 and the terminal sex-determining factor TRA-1, highlighting a previously unexpected feedback mechanism. embopress.org The Y2H system has been broadly applied in C. elegans research to create large-scale protein interaction maps, providing a global context for understanding cellular processes. nih.govresearchgate.net

Table 1: Key TRA-2 Protein Interactions Identified by Yeast Two-Hybrid (Y2H) System

Interacting Protein TRA-2 Domain Significance of Interaction Reference
FEM-3 C-terminal intracellular domain Negative regulation of male development nih.gov
TRA-1 MX domain (intracellular) Regulation of sexual fate embopress.org

Immunofluorescence for Protein Localization and Interaction

Immunofluorescence is a technique that uses fluorescently labeled antibodies to detect the location of a specific protein within a cell or tissue. nih.govnih.gov In C. elegans, this method is critical for determining the subcellular distribution of proteins, which provides significant clues about their function. springernature.com The process typically involves fixing the worms to preserve their structure, permeabilizing them to allow antibody access, and then incubating with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a fluorophore that recognizes the primary antibody. nih.gov

While direct immunofluorescence data for TRA-2 is embedded within broader studies, the technique is essential for understanding its role, particularly in the germline. For instance, immunofluorescence has been used extensively to visualize P granules, which are germ-line-specific cytoplasmic structures, and to follow their segregation during embryogenesis. ucsc.edu Given that TRA-2 is a transmembrane protein involved in germline sex determination, localizing it relative to other key regulatory proteins and cellular structures (like the endoplasmic reticulum or the nuclear envelope) is crucial. ucsc.edufigshare.com The choice of fixation method, such as the Nonet or Constant Spring methods, is critical for preserving antigenicity and cellular architecture in C. elegans. nih.govspringernature.com This technique can validate interactions suggested by other methods, like Y2H, by showing that the two proteins are present in the same location within the cell. nih.gov

Table 2: Application of Immunofluorescence in Studying TRA-2 and Related Proteins

Target Protein/Structure Primary Antibody Secondary Antibody Research Question Reference
P Granules Rabbit anti-PZA Fluorescein-labeled goat anti-rabbit IgG To track the segregation of germ-line-specific granules throughout the life cycle. ucsc.edu
General Protein Localization Protein-specific primary antibody (e.g., anti-HA) Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) To determine the subcellular localization of a protein (e.g., muscle, neurons, germline). nih.govnih.gov

Baculovirus Expression Systems for Protein Production and Cleavage Studies

The baculovirus expression vector system (BEVS) is a widely used method for producing high levels of recombinant eukaryotic proteins in insect cells. nih.govyoutube.com This system is particularly advantageous for complex proteins like TRA-2 because insect cells perform many of the post-translational modifications found in higher eukaryotes, including folding, phosphorylation, glycosylation, and proteolytic cleavage. youtube.comnih.gov The system uses a modified baculovirus to deliver the gene of interest into insect cell lines, such as Sf9 or High Five™. nih.govyoutube.com The gene is typically placed under the control of a very strong viral promoter, like the polyhedrin promoter, leading to robust protein expression. youtube.comyoutube.com

For a large, transmembrane protein like TRA-2A, which is predicted to undergo processing, the BEVS is an ideal tool. nih.gov It allows for the production of sufficient quantities of the protein for biochemical and structural studies that would be difficult to achieve using bacterial expression systems. youtube.com The produced protein can then be purified and used in in vitro assays to study its activity, such as potential proteolytic cleavage events. The ability of the BEVS to produce multimeric protein complexes also makes it suitable for studying the assembly of TRA-2 with its binding partners. nih.govyoutube.com

Table 3: Features of the Baculovirus Expression Vector System (BEVS) for TRA-2 Studies

Feature Advantage for TRA-2 Research Reference
Eukaryotic Host (Insect Cells) Allows for proper folding and post-translational modifications of the complex TRA-2 protein. nih.gov
High Expression Levels Provides large quantities of protein for biochemical assays and structural analysis. youtube.com
Post-Translational Processing Capable of performing proteolytic cleavage, relevant for studying TRA-2A processing. youtube.com
Scalability Production can be scaled up to generate significant amounts of recombinant protein. nih.gov

Electrophoretic Mobility Shift Assays (EMSAs) for RNA-Protein Binding

An electrophoretic mobility shift assay (EMSA), or gel shift assay, is a common in vitro technique used to detect interactions between proteins and nucleic acids. nih.govresearchgate.net The principle is based on the observation that a protein-RNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound RNA molecule. thermofisher.com This "shift" in mobility indicates a binding event. The assay is highly sensitive and can be used to determine the affinity and specificity of an RNA-protein interaction by performing competition experiments with unlabeled RNA or by titrating the protein concentration. thermofisher.comnih.gov

In the context of TRA-2, EMSA has been instrumental in studying the translational control of its mRNA. The tra-2 3' untranslated region (UTR) contains regulatory elements that are crucial for sex determination in the hermaphrodite germline. Research has shown that the translational repressor protein GLD-1, in a complex with FOG-2, binds directly to specific elements within the tra-2 mRNA 3' UTR. figshare.com EMSAs were used to demonstrate this direct interaction, showing that purified GLD-1 protein could cause a mobility shift of a labeled RNA probe corresponding to the tra-2 3' UTR binding site. nih.gov This provided key evidence for the mechanism by which TRA-2 translation is repressed to allow for spermatogenesis.

Table 4: Example of EMSA in TRA-2 Regulatory Pathway

Binding Protein RNA Target Purpose of Assay Finding Reference
GLD-1 28-nucleotide element in tra-2 mRNA 3' UTR To confirm direct binding of the GLD-1 repressor to tra-2 mRNA. GLD-1 directly binds the tra-2 3' UTR, causing a gel mobility shift. figshare.comnih.gov

In vitro Reconstitution and Biochemical Assays (e.g., Protease Activity Assays)

In vitro reconstitution involves purifying individual components of a biological system and combining them in a test tube to study a specific process outside the complex environment of a living cell. This approach allows for precise control over experimental conditions and is fundamental for dissecting molecular mechanisms. A significant challenge in C. elegans has been the isolation of active nuclear extracts for use in biochemical assays like in vitro transcription. nih.govnih.gov However, protocols have been developed to overcome the nematode's tough outer cuticle, yielding functionally active extracts that can support complex biochemical reactions. nih.govnih.gov

For TRA-2, in vitro reconstitution is essential for testing specific hypotheses about its function. For example, to test whether TRA-2A is a substrate for a specific protease, one could combine purified TRA-2A (produced using a system like the BEVS) with a candidate protease in vitro. The reaction products could then be analyzed by SDS-PAGE and western blotting to detect cleavage fragments. Similarly, the protein-protein interactions identified by Y2H can be validated and quantified using in vitro binding assays (e.g., pull-down assays) with purified proteins. These biochemical assays provide quantitative data and a mechanistic understanding that complements the genetic and cell-based approaches used to study TRA-2 function.

Compound and Protein Index

NameType
TRA-2Protein
TRA-2AProtein
FEM-3Protein
TRA-1Protein
GLD-1Protein
FOG-2Protein
HER-1Protein
PolyhedrinProtein
IgGProtein
PZAAntibody component

Q & A

Q. What is the structural and functional role of TRA-2 in C. elegans sex determination?

TRA-2 is a transmembrane receptor critical for promoting hermaphrodite development in XX animals. Its intracellular domain interacts with FEM-3, a component of the male-promoting FEM complex, to inhibit masculinization. Structural analysis reveals a large extracellular domain, transmembrane regions, and a C-terminal intracellular domain essential for FEM-3 binding and repression . Loss of TRA-2 activity leads to masculinization of somatic tissues, while overexpression suppresses male development.

Q. How is TRA-2 translationally regulated via its 3' untranslated region (UTR)?

The 3' UTR of tra-2 contains conserved TRA-2/GLI elements (TGEs), which are binding sites for RNA-binding proteins like GLD-1 and SUP-26. These proteins repress TRA-2 translation by preventing ribosome recruitment or poly(A) tail elongation. For example, GLD-1, a germline-specific STAR protein, binds TGEs to maintain low TRA-2A levels in the germline, ensuring proper oogenesis . Methodologically, yeast three-hybrid screens and RNA gel shift assays are used to validate RNA-protein interactions .

Q. What experimental approaches are used to study TRA-2's interaction with downstream effectors like FEM-3?

Yeast two-hybrid assays and co-immunoprecipitation (Co-IP) are key methods. For instance, the C-terminal domain of TRA-2A directly binds FEM-3 in yeast systems, and genetic suppression experiments (e.g., overexpressing FEM-3 to masculinize tra-2 mutants) confirm functional interactions . Co-IP protocols optimized for C. elegans extracts (e.g., using anti-GFP antibodies for tagged proteins) can validate endogenous interactions .

Advanced Research Questions

Q. How do tissue-specific regulators like GLD-1 (germline) and SUP-26 (soma) differentially control TRA-2 activity?

GLD-1 represses tra-2 translation in the germline to regulate gametogenesis, while SUP-26, an RRM-domain protein, mediates repression in somatic tissues. SUP-26 interacts with poly(A)-binding protein PAB-1 to block translation initiation, a mechanism distinct from GLD-1’s steric hindrance of ribosome binding . Tissue-specific RNAi or tissue-restricted transgene expression can dissect these roles. Genetic epistasis experiments (e.g., gld-1; sup-26 double mutants) reveal additive effects on TRA-2 misregulation .

Q. What explains contradictory findings about TRA-2 regulation across studies, and how can they be resolved?

Discrepancies arise from tissue-specific contexts (germline vs. soma) or species differences (e.g., C. elegans vs. C. briggsae). For example, QKI-6, a mammalian STAR homolog, represses tra-2 in heterologous systems but is not endogenous to C. elegans . Reconciling these requires cross-species comparative studies and conditional knockout models. Quantitative Western blotting with tissue-specific markers (e.g., germline vs. somatic TRA-2 levels) can clarify context-dependent regulation .

Q. How does the evolutionary conservation of TGEs inform mechanistic studies of TRA-2 regulation?

TGEs are conserved in Drosophila GLI and vertebrate mRNAs, suggesting a shared regulatory logic. Phylogenetic footprinting identifies conserved nucleotides critical for RNA-protein binding. For example, mutating TGE repeats in reporter constructs (e.g., luciferase-3'UTR fusions) disrupts repression by GLD-1 or SUP-26 . Cross-species complementation assays (e.g., expressing C. briggsae tra-2 in C. elegans) test functional conservation .

Q. What methodologies are optimal for analyzing TRA-2's role in cell-cell communication during sex determination?

Cell-specific rescue experiments (e.g., using tra-2 transgenes driven by tissue-specific promoters) and cell ablation studies can map TRA-2's non-autonomous effects. For instance, TRA-2 acts as a HER-1 receptor in males, and cell culture assays (e.g., HER-1 treatment of TRA-2-expressing cells) validate signaling dynamics . Live imaging of TRA-2::GFP reporters tracks protein localization during development .

Methodological Considerations

  • Translational Repression Assays : Use in vitro translation systems (e.g., rabbit reticulocyte lysates) with tra-2 3' UTR reporters ± recombinant GLD-1/SUP-26 .
  • Genetic Screens : Forward genetic screens for suppressors/enhancers of tra-2 phenotypes identify novel regulators .
  • Structural Biology : Cryo-EM or X-ray crystallography of TRA-2 intracellular domain-FEM-3 complexes elucidates binding interfaces .

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